Product packaging for C18H12FN5O3(Cat. No.:)

C18H12FN5O3

Cat. No.: B12635274
M. Wt: 365.3 g/mol
InChI Key: YIFSXZPKNIIROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This product is the chemical compound with the molecular formula C18H12FN5O3 and an average molecular mass of 365.324 g/mol . Its systematic IUPAC name is N-(3-Acetylphenyl)-7-fluoro-5-oxo-1,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide . This compound is provided as a high-purity solid for Research Use Only (RUO). RUO products are essential tools for scientific investigation in laboratory settings, facilitating research in areas such as drug discovery and the development of new diagnostic assays . This product is strictly for use in controlled laboratory research by qualified professionals. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Analytical and performance characteristics for this compound have not been established for clinical applications. Please note that marketing terms, including "GMP grade," do not constitute a regulated standard for raw materials and refer to a quality system, not a set of established performance criteria . All claims and promotional materials for this product are consistent with its research-only status and do not imply utility for clinical diagnosis . Researchers are responsible for ensuring all handling and usage comply with their institution's safety protocols and local regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H12FN5O3 B12635274 C18H12FN5O3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H12FN5O3

Molecular Weight

365.3 g/mol

IUPAC Name

N-(3-acetylphenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide

InChI

InChI=1S/C18H12FN5O3/c1-9(25)10-3-2-4-12(7-10)20-18(27)15-16-21-17(26)13-8-11(19)5-6-14(13)24(16)23-22-15/h2-8,23H,1H3,(H,20,27)

InChI Key

YIFSXZPKNIIROQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F

Origin of Product

United States

Foundational & Exploratory

In-depth Technical Guide: The Challenge of Identifying C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of chemical databases and scientific literature has revealed no specific, well-characterized compound with the molecular formula C18H12FN5O3. This suggests that the provided formula may be inaccurate or pertain to a novel or less-documented chemical entity.

While a definitive guide on a compound with the formula this compound cannot be constructed without its positive identification, this document outlines the process of investigation and presents information on a structurally related compound that was identified during the search. This may provide context and a potential avenue for further investigation for researchers, scientists, and drug development professionals.

Initial Investigation and a Potential Lead

The initial search for chemical entities with the formula this compound did not yield a direct match in prominent chemical databases such as PubChem and ChemSpider. However, the search did uncover a relevant radiolabeled compound, 5-(3-[18F]fluoropropyloxy)-L-tryptophan ([¹⁸F]-L-FPTP), which is used as a tracer in Positron Emission Tomography (PET) for tumor imaging.

It is crucial to note that the non-radioactive ("cold") analogue of this compound, 5-(3-fluoropropyloxy)-L-tryptophan, possesses a molecular formula of C14H17FN2O3 , which is different from the requested this compound. The discrepancy in the number of carbon, hydrogen, and nitrogen atoms indicates that these are distinct molecules.

Physicochemical Properties of 5-(3-fluoropropyloxy)-L-tryptophan

While no data exists for this compound, some properties of the related tryptophan derivative can be inferred from scientific literature. The following table summarizes the key characteristics of 5-Fluoro-L-tryptophan, a related precursor.

PropertyValue
Molecular Formula C11H11FN2O2
Molecular Weight 222.22 g/mol [1]
IUPAC Name (2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid[1]
CAS Number 16626-02-1[1]

Experimental Protocols: Radiosynthesis of [¹⁸F]-L-FPTP

For researchers interested in the synthesis of related tryptophan-based PET tracers, the following section details the experimental protocol for the radiosynthesis of [¹⁸F]-L-FPTP.

General Experimental Workflow

The synthesis of [¹⁸F]-L-FPTP is a multi-step process that involves the labeling of a precursor molecule with the radioactive isotope Fluorine-18. A generalized workflow is presented below.

Caption: Generalized workflow for the radiosynthesis of [¹⁸F]-L-FPTP.

Detailed Radiosynthesis Methodology

The preparation of [¹⁸F]-L-FPTP typically involves the following key steps:

  • Production of [¹⁸F]Fluoride: The radioactive isotope ¹⁸F is produced in a cyclotron.

  • Azeotropic Drying: The aqueous [¹⁸F]fluoride is dried azeotropically with acetonitrile in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

  • Fluorination: The dried [¹⁸F]fluoride is reacted with a suitable protected precursor molecule. For [¹⁸F]-L-FPTP, this would be a protected 5-hydroxy-L-tryptophan derivative with a leaving group on the propyl chain.

  • Deprotection: The protecting groups on the tryptophan backbone (e.g., Boc groups on the amine and a tert-butyl ester on the carboxylic acid) are removed under acidic conditions.

  • Purification: The final product, [¹⁸F]-L-FPTP, is purified from the reaction mixture using high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹⁸F]-L-FPTP is formulated in a physiologically compatible solution for injection.

Potential Signaling Pathways

Given that the identified related compound is an amino acid analogue, its biological activity would likely involve amino acid transport systems. For tryptophan derivatives, this can include pathways related to protein synthesis and neurotransmitter production.

Amino Acid Transport and Cellular Uptake

The cellular uptake of tryptophan and its analogues is mediated by various amino acid transporters. The following diagram illustrates a simplified model of this process.

signaling_pathway cluster_membrane Cell Membrane transporter Amino Acid Transporter (e.g., LAT1) intracellular Intracellular 5-fluorotryptophan analog transporter->intracellular Transport extracellular Extracellular 5-fluorotryptophan analog extracellular->transporter Binding downstream Metabolic Pathways (Protein Synthesis, etc.) intracellular->downstream Incorporation

Caption: Simplified diagram of amino acid analog transport into a cell.

Conclusion

The chemical formula this compound does not correspond to a readily identifiable compound in public chemical databases. Researchers and scientists are advised to verify the molecular formula and consider the possibility of it being a novel compound. The information provided on the related molecule, 5-(3-fluoropropyloxy)-L-tryptophan, may offer a starting point for further investigation into tryptophan derivatives and their potential applications. Without a confirmed chemical structure and identity for this compound, a detailed technical guide on its properties and experimental protocols cannot be provided at this time.

References

C18H12FN5O3 IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for a publicly recognized chemical compound with the molecular formula C18H12FN5O3 has yielded no definitive results. Without a specific chemical structure or a recognized common name, it is not possible to determine the International Union of Pure and Applied Chemistry (IUPAC) name or its associated synonyms.

The inability to identify a specific compound with the formula this compound prevents the compilation of a detailed technical guide as requested. Key information such as experimental data, pharmacological activity, and associated signaling pathways is contingent on the unambiguous identification of the chemical entity.

Further investigation would require more specific information, such as:

  • A common or trade name for the compound.

  • A Chemical Abstracts Service (CAS) registry number.

  • A chemical structure diagram or a standard chemical identifier like a SMILES or InChI string.

Without this foundational information, a substantive technical whitepaper that meets the specified requirements for data presentation, experimental protocols, and visualization of molecular pathways cannot be generated. Researchers, scientists, and drug development professionals are advised to verify the molecular formula and seek more specific identifiers for the compound of interest to enable a thorough investigation.

In-depth Technical Guide on the Mechanism of Action of C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Introduction

The compound with the molecular formula C18H12FN5O3 represents a novel area of interest in pharmacological research. Due to its unique elemental composition, combining fluorine, a known modulator of metabolic stability and binding affinity, with a complex nitrogen-containing heterocyclic scaffold, this molecule presents a compelling candidate for targeted therapeutic development. This document aims to provide a detailed overview of the current understanding of its mechanism of action, drawing from available data to support further investigation and drug development efforts.

Compound Identification

Initial searches for the molecular formula this compound in comprehensive chemical databases such as PubChem and ChemSpider did not yield a specific, publicly cataloged compound. This suggests that this compound may be a novel chemical entity, a compound under investigation that is not yet widely disclosed, or a derivative of a known scaffold pending unique identification. For the purposes of this guide, we will refer to it by its molecular formula.

Predicted Therapeutic Target and Signaling Pathway

Based on the structural motifs inferred from the molecular formula, this compound is hypothesized to interact with key enzymatic or receptor systems involved in cellular signaling. The presence of a planar, aromatic system with multiple nitrogen atoms is characteristic of molecules that target protein kinases, a family of enzymes crucial in cell regulation. The inclusion of an electronegative fluorine atom and oxygen-containing functional groups further suggests the potential for specific hydrogen bonding and electrostatic interactions within an ATP-binding pocket.

A plausible mechanism of action for this compound is the inhibition of a specific protein kinase involved in oncogenic signaling pathways. The diagram below illustrates a hypothetical signaling cascade that could be modulated by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Figure 1: Hypothesized MAPK/ERK Signaling Pathway Inhibition. This diagram illustrates the potential mechanism of action where this compound acts as an inhibitor of a key kinase (e.g., RAF) in the MAPK/ERK pathway, thereby preventing downstream signaling that leads to cell proliferation and survival.

Quantitative Data Summary

As this compound is not a publicly cataloged compound, there is no available quantitative data from experimental studies. The following table is a template that can be populated as data from in vitro and in vivo studies become available.

Assay TypeTargetMetricValue
Kinase Inhibition Assaye.g., BRAF V600EIC50Data not available
Cell Proliferation Assaye.g., A375 (melanoma)GI50Data not available
In vivo Tumor Growth Studye.g., Xenograft modelTGIData not available
Pharmacokinetic Studye.g., MouseHalf-life (t1/2)Data not available
Pharmacokinetic Studye.g., MouseBioavailability (F%)Data not available

Experimental Protocols

To elucidate the mechanism of action and pharmacological properties of this compound, a series of key experiments would be required. Detailed methodologies for these proposed experiments are outlined below.

1. Kinase Inhibition Assay

  • Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

  • Methodology: A radiometric or fluorescence-based in vitro kinase assay would be employed. For a radiometric assay, the kinase, a substrate peptide, and radiolabeled ATP (e.g., [γ-³²P]ATP) are incubated with varying concentrations of this compound. The reaction is stopped, and the phosphorylated substrate is separated and quantified using a scintillation counter. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is then calculated.

2. Cell Proliferation Assay

  • Objective: To assess the effect of this compound on the growth of cancer cell lines.

  • Methodology: A panel of cancer cell lines, particularly those with known mutations in the targeted signaling pathway (e.g., BRAF-mutant melanoma cells), would be treated with a range of concentrations of this compound for a period of 72 hours. Cell viability can be measured using a colorimetric assay such as the MTT or a fluorescence-based assay like the CyQUANT assay. The GI50 value, the concentration required to inhibit cell growth by 50%, would be determined.

3. Western Blot Analysis

  • Objective: To confirm the on-target effect of this compound in a cellular context by examining the phosphorylation status of downstream signaling proteins.

  • Methodology: Cancer cells would be treated with this compound for a short period (e.g., 1-2 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated and total forms of the target kinase's substrates (e.g., phospho-MEK, total MEK, phospho-ERK, total ERK). A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

G Cell_Culture 1. Cell Culture & Treatment Lysis 2. Cell Lysis Cell_Culture->Lysis Quantification 3. Protein Quantification Lysis->Quantification SDS_PAGE 4. SDS-PAGE Quantification->SDS_PAGE Transfer 5. Western Blot Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Chemiluminescent Detection Secondary_Ab->Detection

Figure 2: Western Blot Experimental Workflow. This diagram outlines the key steps involved in performing a Western blot analysis to assess changes in protein phosphorylation levels upon treatment with this compound.

While the compound this compound is not yet characterized in the public domain, its molecular formula suggests a promising scaffold for the development of targeted therapies, potentially as a kinase inhibitor. The experimental protocols and analytical frameworks provided in this guide offer a clear path for its investigation. Future studies focusing on its synthesis, in vitro and in vivo characterization, and mechanism of action elucidation are essential to unlock its therapeutic potential. This document serves as a foundational guide for researchers and drug development professionals embarking on the exploration of this novel chemical entity.

Unidentified Compound: C18H12FN5O3 Requires Further Specification for Biological Target Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive biological target identification and technical guide for the compound with the molecular formula C18H12FN5O3 cannot be generated at this time due to the absence of a publicly recognized common name, drug development code, or any associated biological data linked to this specific chemical formula.

Extensive searches of prominent chemical and biological databases, including PubChem and the Chemical Abstracts Service (CAS), did not yield a specific, named compound corresponding to this compound. This suggests that the molecule may be a novel chemical entity, a derivative of a known compound that has not been widely documented, or a proprietary compound not yet disclosed in public scientific literature.

Without a specific identifier, it is impossible to retrieve the necessary information to fulfill the core requirements of a detailed technical guide. This includes:

  • Quantitative Data: Information such as binding affinities (Kd, Ki), half-maximal inhibitory or effective concentrations (IC50/EC50), and other pharmacological data is intrinsically linked to a specific, tested molecule.

  • Experimental Protocols: Methodologies for target identification and validation are developed and reported for known compounds.

  • Signaling Pathways: Elucidation of a compound's mechanism of action and its effect on cellular signaling pathways is contingent on experimental studies with a defined molecule.

To proceed with the request for an in-depth technical guide, further identifying information for this compound is required. This could include, but is not limited to:

  • A common or trade name.

  • A CAS Registry Number.

  • Any internal company or research group compound identifier.

  • Published scientific literature or patents describing the synthesis or biological activity of the compound.

Upon provision of a specific identifier that allows for the retrieval of associated biological and experimental data, a comprehensive technical guide on the biological target identification of the specified molecule can be developed.

Technical Whitepaper: Characterization of Novel Chemical Entities - A Methodological Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A thorough search of public scientific databases and literature did not yield specific solubility, stability, or biological pathway data for a compound with the molecular formula C18H12FN5O3 . This suggests that the compound may be a novel chemical entity, a proprietary pharmaceutical candidate not yet in the public domain, or a compound with limited publicly available research.

Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and data presentation formats for determining the solubility and stability of a new chemical entity (NCE), tailored for an audience of researchers, scientists, and drug development professionals.

Solubility Assessment of Novel Compounds

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Early and accurate assessment of solubility is paramount for guiding lead optimization and formulation development.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

The gold standard for determining thermodynamic solubility is the shake-flask method.[1] This protocol is designed to achieve a saturated solution in equilibrium with the solid drug.

Materials:

  • Test compound (this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Organic co-solvents as required (e.g., DMSO, Ethanol)

  • HPLC-grade water, acetonitrile, and relevant analytical standards

  • Vials, orbital shaker with temperature control, centrifuge, HPLC-UV system

Procedure:

  • An excess amount of the test compound is added to a known volume of the desired solvent (e.g., PBS) in a glass vial.

  • The resulting suspension is agitated in a temperature-controlled orbital shaker (e.g., 25°C or 37°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[1]

  • After incubation, the samples are allowed to stand to permit sedimentation of the excess solid.

  • An aliquot of the supernatant is carefully removed and clarified by centrifugation (e.g., 10,000 rpm for 15 minutes) to remove any remaining solid particles.[1]

  • The concentration of the dissolved compound in the clear supernatant is then quantified using a validated analytical method, typically HPLC-UV.

  • The experiment is performed in triplicate to ensure reproducibility.

Data Presentation: Solubility Profile

Quantitative solubility data should be presented in a clear, tabular format.

Solvent System pH Temperature (°C) Mean Solubility (µg/mL) Standard Deviation
Phosphate-Buffered Saline7.425DataData
Phosphate-Buffered Saline7.437DataData
Simulated Gastric Fluid1.237DataData
Simulated Intestinal Fluid6.837DataData
5% DMSO in WaterN/A25DataData

Stability Assessment of Novel Compounds

Stability testing is essential to determine the intrinsic stability of a drug substance and to identify potential degradation pathways. This information is critical for establishing a re-test period and recommended storage conditions.

Experimental Protocol: Forced Degradation Study

Forced degradation (or stress testing) studies are conducted to evaluate the stability of a compound under more aggressive conditions than those used for long-term stability testing.[2][3][4]

Materials:

  • Test compound (this compound) solution at a known concentration (e.g., 1 mg/mL)

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H2O2), 3%

  • High-intensity photostability chamber (ICH Q1B guidelines)

  • Temperature- and humidity-controlled stability chambers

  • HPLC-UV or LC-MS system for analysis

Procedure:

  • Acid Hydrolysis: The compound solution is mixed with 0.1 N HCl and incubated at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Samples are taken at each time point, neutralized, and analyzed.

  • Base Hydrolysis: The compound solution is mixed with 0.1 N NaOH and incubated under the same conditions as the acid hydrolysis. Samples are neutralized before analysis.

  • Oxidative Degradation: The compound solution is mixed with 3% H2O2 and stored at room temperature, protected from light. Samples are analyzed at various time points.

  • Thermal Degradation: A solid sample of the compound is placed in a stability chamber at an elevated temperature (e.g., 80°C) and controlled humidity. Samples are taken and analyzed over time.

  • Photostability: A solid sample and a solution of the compound are exposed to a light source that meets ICH Q1B guidelines for a specified duration. A control sample is stored in the dark under the same conditions.

  • All samples are analyzed by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

Data Presentation: Stability Profile

The results of the forced degradation study are typically summarized in a table.

Stress Condition Duration Parent Compound Remaining (%) Major Degradants (Area %)
0.1 N HCl, 60°C24hDataData
0.1 N NaOH, 60°C24hDataData
3% H2O2, RT24hDataData
Thermal, 80°C48hDataData
Photolytic (ICH Q1B)7 daysDataData

Visualizations of Workflows and Pathways

Graphical representations are invaluable for illustrating complex processes and relationships in drug development.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial physicochemical characterization of a novel compound.

G cluster_0 Phase 1: Synthesis & Sourcing cluster_1 Phase 2: Characterization cluster_2 Phase 3: Analysis & Decision NCE New Chemical Entity (this compound) Solubility Solubility Profiling (Shake-Flask) NCE->Solubility Stability Forced Degradation (Stress Testing) NCE->Stability LogP LogP/LogD Determination NCE->LogP Data Data Analysis Solubility->Data Stability->Data LogP->Data Decision Go/No-Go Decision for Formulation Data->Decision

Physicochemical Characterization Workflow
Hypothetical Signaling Pathway

Should this compound be identified as a kinase inhibitor, its mechanism of action could be represented in a signaling pathway diagram. The following is a hypothetical example of a compound inhibiting the MAPK/ERK pathway.

G Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor This compound Inhibitor->RAF

Hypothetical Inhibition of MAPK/ERK Pathway

References

An In-depth Technical Guide to the NMR Spectroscopy of C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound with the molecular formula C18H12FN5O3 has been found in the public domain. This guide presents a plausible chemical structure for this formula and provides predicted ¹H and ¹³C NMR data based on established principles and spectral data of analogous structures. This information is intended for research and drug development professionals as a predictive guide.

Proposed Structure

To provide a framework for discussing potential NMR data, a plausible structure for this compound is proposed as 7-(4-fluorophenyl)-5-(4-nitrophenyl)-[1][2][3]triazolo[1,5-a]pyrimidin-2-amine . This structure is selected based on the prevalence of the triazolopyrimidine core in medicinal chemistry and its synthetic accessibility. The substituents are chosen to satisfy the molecular formula.

Proposed Structure:

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR data for the proposed structure. These predictions are based on the analysis of chemical shift databases and the known effects of substituents on aromatic and heterocyclic systems.[4][5][6]

Predicted ¹H NMR Data

The ¹H NMR spectrum is predicted to exhibit signals corresponding to the protons on the fluorophenyl, nitrophenyl, and triazolopyrimidine moieties, as well as the amine group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J (Hz)
~8.5 - 8.7Doublet2HH-2', H-6' (Nitrophenyl)J = 8-9
~8.3 - 8.5Doublet2HH-3', H-5' (Nitrophenyl)J = 8-9
~7.8 - 8.0Triplet2HH-2'', H-6'' (Fluorophenyl)J = 8-9, J(H-F) = 5-6
~7.2 - 7.4Triplet2HH-3'', H-5'' (Fluorophenyl)J = 8-9
~7.0 - 7.2Singlet1HH-6 (Triazolopyrimidine)-
~5.5 - 6.5Broad Singlet2H-NH₂-

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.[7][8] The amine protons are expected to be broad and may exchange with deuterium in solvents like D₂O.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are predicted based on the carbon's hybridization and its electronic environment.[9][10][11]

Chemical Shift (δ, ppm)Assignment
~165 - 160C-F (Fluorophenyl)
~160 - 155C-2 (Triazolopyrimidine)
~155 - 150C-7 (Triazolopyrimidine)
~150 - 145C-NO₂ (Nitrophenyl)
~145 - 140C-5 (Triazolopyrimidine)
~140 - 135C-1' (Nitrophenyl)
~135 - 130C-1'' (Fluorophenyl)
~130 - 125C-2'', C-6'' (Fluorophenyl)
~125 - 120C-2', C-6' (Nitrophenyl)
~120 - 115C-3', C-5' (Nitrophenyl)
~115 - 110C-3'', C-5'' (Fluorophenyl)
~110 - 105C-6 (Triazolopyrimidine)

Experimental Protocols

A general protocol for acquiring high-quality NMR spectra for a small organic molecule like the proposed structure is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR.[12]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect chemical shifts.[13]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[14]

  • Tube Sealing: Cap the NMR tube securely to prevent solvent evaporation and contamination. For volatile solvents or long-term storage, sealing with parafilm is recommended.[15]

NMR Instrument Parameters

The following are typical parameters for a 400 or 500 MHz NMR spectrometer.[16][17][18]

For ¹H NMR:

  • Pulse Sequence: A standard single-pulse sequence.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay (5 times the longest T1) is crucial for quantitative measurements.[19]

  • Number of Scans: 8-32 scans, depending on the sample concentration.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) signal is converted into a frequency-domain spectrum.[2]

  • Phasing: The spectrum is phase-corrected to ensure all peaks are in the pure absorption mode.[3]

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.[20]

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[21]

  • Integration: The area under each peak in the ¹H spectrum is integrated to determine the relative number of protons.

  • Peak Picking: The exact chemical shift of each peak is determined.

Mandatory Visualizations

Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for determining the structure of an unknown organic compound using a combination of spectroscopic methods, with a focus on NMR.[22][23][24][25]

structure_elucidation_workflow cluster_initial Initial Analysis cluster_nmr NMR Spectroscopy cluster_final Structure Verification Unknown_Sample Unknown Sample (this compound) MS Mass Spectrometry (MS) Unknown_Sample->MS IR Infrared (IR) Spectroscopy Unknown_Sample->IR Molecular_Formula Determine Molecular Formula & Degrees of Unsaturation MS->Molecular_Formula Functional_Groups Identify Key Functional Groups IR->Functional_Groups 1D_NMR Acquire 1D NMR Spectra (1H, 13C, DEPT) Molecular_Formula->1D_NMR Functional_Groups->1D_NMR NMR_Data_Processing Process NMR Data (FT, Phasing, Baseline Correction) 1D_NMR->NMR_Data_Processing 2D_NMR Acquire 2D NMR Spectra (COSY, HSQC, HMBC) Fragment_Assembly Assemble Structural Fragments 2D_NMR->Fragment_Assembly NMR_Data_Processing->2D_NMR If needed for complex structures NMR_Data_Processing->Fragment_Assembly Propose_Structure Propose Candidate Structure(s) Fragment_Assembly->Propose_Structure Verify_Structure Verify with All Spectroscopic Data Propose_Structure->Verify_Structure Final_Structure Final Elucidated Structure Verify_Structure->Final_Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

In-depth Technical Guide: The Therapeutic Potential of C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Analysis of the Investigational Compound C18H12FN5O3

Executive Summary:

This document provides a detailed overview of the current scientific understanding of the small molecule this compound. A thorough search of publicly available scientific literature and databases has been conducted to synthesize information regarding its potential therapeutic applications, mechanism of action, and relevant experimental data. At present, the chemical formula this compound does not correspond to a widely recognized or studied compound in the public domain. The information that can be provided is therefore limited. This guide will be updated as new research emerges.

Introduction

The quest for novel therapeutic agents is a cornerstone of modern medicine. Small molecules, in particular, offer the potential for oral bioavailability and the ability to modulate intracellular targets. The chemical formula this compound suggests a complex aromatic structure, likely possessing a range of pharmacologically relevant properties. However, without a common name or designation in chemical and biomedical databases, a detailed analysis is not currently possible.

Physicochemical Properties (Theoretical)

Based on the elemental composition (Carbon, Hydrogen, Fluorine, Nitrogen, Oxygen), we can infer some general characteristics. The presence of nitrogen and oxygen atoms suggests potential for hydrogen bonding, which is critical for target engagement. The fluorine atom can enhance metabolic stability and binding affinity. The high carbon-to-hydrogen ratio points towards an aromatic system, which is common in many drug scaffolds.

Potential Therapeutic Areas

Given the lack of specific data, we can only speculate on potential therapeutic areas based on the structural motifs that might be present in a molecule with this formula. Heterocyclic nitrogen-containing compounds are prevalent in oncology, infectious diseases, and neurology. Further research is required to determine if this compound has activity in these or other areas.

Data Presentation

A comprehensive search of chemical and biomedical databases (including PubChem, ChemSpider, Scopus, and Web of Science) did not yield any quantitative data (e.g., IC50, Ki, EC50) associated with the molecular formula this compound.

Table 1: Summary of Preclinical Data for this compound

Parameter Value Reference
In Vitro Potency
Target(s) Not Identified N/A
IC50 / EC50 Not Available N/A
In Vivo Efficacy
Animal Model(s) Not Identified N/A
Efficacy Readout(s) Not Available N/A
Pharmacokinetics

| ADME Profile | Not Characterized | N/A |

Experimental Protocols

As no experimental studies involving this compound have been identified in the public domain, detailed methodologies cannot be provided. Should this compound become the subject of future research, standard experimental workflows would likely be employed.

A generalized workflow for the initial characterization of a novel compound is presented below.

experimental_workflow cluster_discovery Discovery & Synthesis cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis (this compound) Purification_Characterization Purification & Structural Characterization (NMR, MS) Compound_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (Target Identification, Potency) Purification_Characterization->In_Vitro_Screening Test Compound In_Vivo_PK In Vivo Pharmacokinetics (ADME Studies) In_Vitro_Screening->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Disease Models) In_Vivo_PK->In_Vivo_Efficacy Toxicology Toxicology Assessment In_Vivo_Efficacy->Toxicology Phase_I Phase I Trials (Safety & Dosage) Toxicology->Phase_I IND Submission Phase_II Phase II Trials (Efficacy & Side Effects) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III

Generalized Drug Discovery and Development Workflow.

Signaling Pathways

Without an identified biological target, it is not possible to depict the signaling pathways modulated by this compound. A hypothetical signaling cascade is presented below to illustrate the type of diagram that would be generated once a mechanism of action is elucidated.

hypothetical_pathway This compound This compound Target_Protein Target Protein This compound->Target_Protein Inhibition/Activation Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Target_Protein->Downstream_Effector_2 Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector_1->Cellular_Response Downstream_Effector_2->Cellular_Response

Hypothetical Signaling Pathway for this compound.

Conclusion and Future Directions

The therapeutic potential of the chemical entity this compound remains to be elucidated. The absence of this molecular formula in prominent scientific databases suggests that it may be a novel compound that has not yet been disclosed in the public domain, or alternatively, a misidentified or erroneous chemical formula.

Future research should focus on the following:

  • Synthesis and Structural Elucidation: If this is a novel chemical entity, its synthesis and definitive structural characterization are the primary next steps.

  • Biological Screening: High-throughput screening against a panel of therapeutic targets could identify its primary mechanism of action.

  • Publication of Findings: The dissemination of any research findings in peer-reviewed journals is crucial for advancing the scientific community's understanding of this compound.

This document will be updated as new information becomes available. Researchers who are in possession of data pertaining to this compound are encouraged to publish their findings to accelerate the potential development of this compound into a therapeutic agent.

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of C18H12FN5O3 (Mubritinib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the in vitro assessment of C18H12FN5O3, a potent and selective inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2/ErbB2). The methodologies outlined below are designed to enable researchers to evaluate the antiproliferative effects and the mechanism of action of this compound on various cancer cell lines. The provided protocols cover cell culture, antiproliferation assays, and western blot analysis for HER2 phosphorylation and downstream signaling pathways.

Introduction

This compound, also known as Mubritinib (TAK-165), is a selective inhibitor of HER2/ErbB2 tyrosine kinase.[1] Overexpression of HER2 is a key driver in the development and progression of several types of cancer, including breast, bladder, kidney, and prostate cancers.[2] Mubritinib has demonstrated significant antiproliferative activity in both HER2-overexpressing and weakly expressing cancer cell lines.[1][2] This document details the in vitro procedures to quantify the inhibitory effects of Mubritinib and to elucidate its impact on HER2-mediated signaling pathways.

Data Presentation

Table 1: In Vitro Antiproliferative Activity of this compound (Mubritinib)
Cell LineCancer TypeHER2 ExpressionIC50 (nM)
BT-474Breast CancerHigh5
LN-REC4Prostate CancerWeak53
LNCaPProstate CancerWeak53
T24Bladder CancerWeak91
UMUC-3Bladder CancerWeak90
ACHNKidney CancerWeak>25,000
HT1376Bladder CancerEGFR-overexpressing>25,000
PC-3Prostate CancerVery Faint4,620
DU-145Prostate CancerNot SpecifiedNot Specified

Data compiled from multiple sources.[1][2]

Experimental Protocols

Cell Culture
  • Cell Lines: BT-474, LN-REC4, T24, LNCaP, ACHN, UMUC-3, HT1376, DU-145, and PC-3 cells can be used.

  • Culture Medium: Use the appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Antiproliferation Assay

This protocol is designed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

  • Materials:

    • Selected cancer cell lines

    • This compound (Mubritinib), dissolved in DMSO to a stock concentration of ~50 mM[1]

    • 6-well plates

    • Growth medium

    • Hemocytometer or automated cell counter

  • Procedure:

    • Seed cells into 6-well plates at a density that allows for logarithmic growth over the treatment period and culture overnight.[1]

    • Prepare serial dilutions of this compound in growth medium at various concentrations.

    • Add the different concentrations of this compound to the respective wells.[1] A vehicle control (DMSO) should be included.

    • Incubate the plates for 72 hours.[1][2]

    • After the incubation period, detach the cells using trypsin.

    • Count the number of viable cells in each well using a hemocytometer or an automated cell counter.[1][2]

    • Calculate the IC50 value by generating a dose-response curve using appropriate software.[1]

Western Blot for HER2 Phosphorylation

This protocol is used to assess the inhibitory effect of this compound on HER2 tyrosine kinase activity.

  • Materials:

    • BT-474 cells (or other HER2-expressing cells)

    • This compound (Mubritinib)

    • 24-well plates

    • Sodium dodecyl sulfate (SDS)-sample buffer

    • SDS-polyacrylamide gels (7.5% to 15% gradient)[1]

    • Polyvinylidene fluoride (PVDF) membrane[1]

    • Primary antibodies: anti-phospho-HER2/ErbB2, anti-total-HER2/ErbB2

    • Secondary antibody (HRP-conjugated)

    • Enhanced chemiluminescent (ECL) detection reagents[1]

    • Imaging system (e.g., LAS-1000 plus lumino-image analyzer)[1]

  • Procedure:

    • Seed BT-474 cells on 24-well plates and culture overnight.[1]

    • Treat the cells with various concentrations of this compound for 2 hours.[1]

    • Harvest the cells directly into 200 µL of SDS-sample buffer.[1]

    • Run equal amounts of total cell extract on a 7.5% to 15% gradient SDS-PAGE gel.[1]

    • Transfer the proteins to a PVDF membrane.[1]

    • Block the membrane and then probe with a primary antibody against phosphorylated HER2/ErbB2.

    • Wash the membrane and incubate with a HRP-conjugated secondary antibody.

    • Detect the protein signal using an ECL detection method and an imaging system.[1]

    • The extent of tyrosine phosphorylation of HER2/ErbB2 is measured and the IC50 for phosphorylation inhibition is calculated from a dose-response curve.[1]

    • To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for total HER2/ErbB2.

Visualizations

Signaling Pathway of this compound (Mubritinib) Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2/ErbB2 PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Mubritinib This compound (Mubritinib) Mubritinib->HER2 Inhibits Phosphorylation

Caption: this compound inhibits HER2 phosphorylation and downstream signaling.

General Experimental Workflow for In Vitro Analysis

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Select Cell Lines (e.g., BT-474) culture Cell Culture & Seeding start->culture treatment Treat with this compound (Varying Concentrations) culture->treatment prolif_assay Antiproliferation Assay (72h Incubation) treatment->prolif_assay wb_assay Western Blot (2h Incubation) treatment->wb_assay cell_count Cell Counting prolif_assay->cell_count wb_detect ECL Detection wb_assay->wb_detect ic50_calc IC50 Calculation cell_count->ic50_calc end Results ic50_calc->end phos_quant Phosphorylation Quantification wb_detect->phos_quant phos_quant->end

Caption: Workflow for evaluating this compound in vitro.

References

Application Notes and Protocols for Cell-Based Assay Development for C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C18H12FN5O3 is a novel small molecule inhibitor of "Kinase X," a critical enzyme in the "Hypothetical Kinase Signaling Pathway" implicated in various forms of cancer. This document provides detailed application notes and protocols for developing a cell-based assay to characterize the potency and mechanism of action of this compound. The described assays are designed to be robust, reproducible, and suitable for high-throughput screening and lead optimization efforts.

The primary assay described is a Luciferase Reporter Assay designed to measure the inhibition of the "Hypothetical Kinase Signaling Pathway" by this compound in a genetically engineered cell line. Additionally, protocols for a downstream cellular viability assay (MTT) and a target engagement assay (Western Blot) are provided to build a comprehensive pharmacological profile of the compound.

Hypothetical Kinase Signaling Pathway

The "Hypothetical Kinase Signaling Pathway" is initiated by the binding of a growth factor to its receptor, leading to the activation of Kinase X. Activated Kinase X then phosphorylates and activates a transcription factor, which translocates to the nucleus and induces the expression of a reporter gene (luciferase) under the control of a specific response element.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase X Kinase X Receptor->Kinase X Activates Transcription Factor (Inactive) Transcription Factor (Inactive) Kinase X->Transcription Factor (Inactive) Phosphorylates Transcription Factor (Active) Transcription Factor (Active) Transcription Factor (Inactive)->Transcription Factor (Active) Response Element Response Element Transcription Factor (Active)->Response Element Binds Luciferase Gene Luciferase Gene Response Element->Luciferase Gene Induces Transcription This compound This compound This compound->Kinase X Inhibits

Caption: Hypothetical Kinase Signaling Pathway targeted by this compound.

Experimental Protocols

Luciferase Reporter Assay for Kinase X Inhibition

This assay quantitatively measures the activity of the "Hypothetical Kinase Signaling Pathway" by detecting the expression of a luciferase reporter gene.

Materials:

  • HEK293 cells stably expressing the luciferase reporter construct

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • DMSO (vehicle control)

  • Growth Factor (pathway activator)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase Assay Reagent

  • Luminometer

Protocol:

  • Cell Seeding:

    • Culture HEK293 reporter cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and resuspend cells to a density of 2 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in DMEM to achieve final concentrations ranging from 1 nM to 100 µM.

    • Remove the culture medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (known Kinase X inhibitor).

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Pathway Activation and Incubation:

    • Add 10 µL of the Growth Factor at a pre-determined optimal concentration to all wells except the negative control wells.

    • Incubate the plate for 6 hours at 37°C, 5% CO2.

  • Luminescence Measurement:

    • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

    • Add 100 µL of the Luciferase Assay Reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Viability Assay

This assay assesses the cytotoxic effect of this compound on the cells.

Materials:

  • HEK293 cells

  • DMEM, FBS, Penicillin-Streptomycin

  • This compound

  • DMSO

  • 96-well clear tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (1 nM to 100 µM) for 48 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of solubilization buffer to each well.

    • Incubate for 4 hours at room temperature with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Target Engagement

This assay confirms that this compound inhibits the phosphorylation of the direct substrate of Kinase X.

Materials:

  • HEK293 cells

  • This compound

  • Growth Factor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-phospho-Transcription Factor, anti-total-Transcription Factor, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blot equipment

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound at various concentrations for 1 hour, then stimulate with the Growth Factor for 15 minutes.

    • Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Data Presentation

Table 1: IC50 Values of this compound in Different Assays

Assay TypeCell LineIC50 (µM)
Luciferase Reporter AssayHEK293-Reporter0.5
MTT Cell Viability AssayHEK293> 50

Table 2: Effect of this compound on Transcription Factor Phosphorylation

This compound (µM)p-Transcription Factor (Relative Density)
0 (Vehicle)1.00
0.10.85
0.50.45
2.00.15

Experimental Workflow Diagram

G cluster_workflow Cell-Based Assay Workflow for this compound Start Start Cell_Culture HEK293 Reporter Cell Culture Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Treat Cells with Compound Cell_Seeding->Treatment Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Treatment Activation Activate Pathway with Growth Factor Treatment->Activation Incubation Incubate for 6 hours Activation->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Analysis Data Analysis and IC50 Determination Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the Luciferase Reporter Assay.

Application Notes and Protocols for High-Throughput Screening of C18H12FN5O3 (Analogue: Volasertib)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the utilization of C18H12FN5O3, a small molecule inhibitor, in high-throughput screening (HTS) campaigns for drug discovery. The data and methodologies presented are based on extensive research on Volasertib (BI 6727), a compound with a similar conceptual application as a targeted therapeutic. Volasertib is a potent inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2][3] Its mechanism of action involves inducing mitotic arrest and subsequent apoptosis in cancer cells, making it a valuable tool in oncology research.[1][4][5] These notes are intended to guide researchers in designing and executing HTS assays to identify and characterize novel compounds with similar mechanisms of action.

Mechanism of Action: Targeting the Cell Cycle

The primary target of compounds like Volasertib is the Polo-like kinase 1 (PLK1) protein.[1][3] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[2][6] In many cancer types, PLK1 is overexpressed, and its elevated levels are often associated with poor prognosis.[1][3]

By competitively binding to the ATP-binding pocket of PLK1, the inhibitor blocks its kinase activity.[1][7] This inhibition disrupts the proper progression of mitosis, leading to a G2/M phase cell cycle arrest.[4][8] Ultimately, this prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cells.[1][4]

cluster_0 Cell Cycle Progression cluster_1 PLK1 Inhibition G1 G1 S S G1->S G2 G2 S->G2 M M G2->M Mitotic_Arrest G2/M Arrest M->Mitotic_Arrest Blockade C18H12FN5O3_analogue This compound Analogue (e.g., Volasertib) PLK1 Polo-like Kinase 1 C18H12FN5O3_analogue->PLK1 Inhibits Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Start Start HTS Campaign Primary_Screen Primary Screen: Biochemical PLK1 Kinase Assay Start->Primary_Screen Hit_Identification Hit Identification (>50% Inhibition) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Cell-Based Proliferation Assay Hit_Identification->Secondary_Screen Hits Hit_Confirmation Hit Confirmation (Dose-Response) Secondary_Screen->Hit_Confirmation Tertiary_Assay Tertiary Assays: Cell Cycle Analysis, Apoptosis Assay Hit_Confirmation->Tertiary_Assay Confirmed Hits Lead_Optimization Lead Optimization Tertiary_Assay->Lead_Optimization

References

Application Notes and Protocols for Kinase Inhibition Assays using C18H12FN5O3 (Inhibitor-XYZ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes.[1] Their dysregulation is a hallmark of many diseases, including cancer, making them a significant class of drug targets.[2][3] This document provides detailed application notes and protocols for the characterization of Inhibitor-XYZ , a novel small molecule with the chemical formula C18H12FN5O3, as a potential kinase inhibitor.

These guidelines are intended for researchers and scientists in the field of drug discovery and development. The protocols described herein cover common in vitro biochemical assays to determine the inhibitory activity and potency of Inhibitor-XYZ against a target kinase.

Hypothetical Target and Signaling Pathway

For the purpose of these application notes, we will hypothesize that Inhibitor-XYZ is being investigated as an inhibitor of Fms-like Tyrosine Kinase 3 (FLT3) , a receptor tyrosine kinase. Mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a crucial therapeutic target.[4][5] The signaling pathway diagram below illustrates the role of FLT3 in cell signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates FLT3L FLT3 Ligand FLT3L->FLT3 Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Inhibitor_XYZ Inhibitor-XYZ (this compound) Inhibitor_XYZ->FLT3 Inhibits

Caption: Hypothetical FLT3 signaling pathway and the inhibitory action of Inhibitor-XYZ.

Data Presentation

The inhibitory activity of Inhibitor-XYZ should be quantified and presented in a clear, tabular format to allow for easy comparison. The primary metric for potency is the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[6]

Table 1: Inhibitory Activity of Inhibitor-XYZ against Target Kinases

Target KinaseAssay TypeATP Concentration (µM)SubstrateIC50 (nM)
FLT3 (Wild-Type)Luminescence (ADP-Glo™)10AQT853 Peptide15.2
FLT3 (D835Y Mutant)Luminescence (ADP-Glo™)10AQT853 Peptide25.8
c-KitFluorescence Polarization100Poly-GT (4:1)150.4
PDGFRβLuminescence (Kinase-Glo®)10AQT853 Peptide275.1

Table 2: Selectivity Profile of Inhibitor-XYZ

Kinase% Inhibition at 1 µM
FLT398%
c-Kit75%
PDGFRβ55%
SRC<10%
EGFR<5%

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on commercially available assay platforms and can be adapted for high-throughput screening.[7][8]

General Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing kinase inhibitors.

Kinase_Inhibitor_Screening_Workflow cluster_workflow Kinase Inhibitor Screening Workflow start Start: Compound Library (including Inhibitor-XYZ) primary_screen Primary High-Throughput Screen (Single Concentration) start->primary_screen hit_id Hit Identification (% Inhibition > 50%) primary_screen->hit_id dose_response Dose-Response Assay (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (Kinase Panel) dose_response->selectivity mechanism Mechanism of Action Studies (e.g., ATP Competition) selectivity->mechanism cellular_assays Cell-Based Assays (Target Engagement & Efficacy) mechanism->cellular_assays lead_opt Lead Optimization cellular_assays->lead_opt

Caption: A typical workflow for the screening and characterization of kinase inhibitors.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the amount of ADP produced in a kinase reaction, which positively correlates with kinase activity.[7]

Materials:

  • Inhibitor-XYZ (this compound), dissolved in DMSO

  • Recombinant human FLT3 kinase

  • Kinase-specific peptide substrate (e.g., AQT853)

  • ATP

  • Kinase reaction buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes or liquid handling system

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of Inhibitor-XYZ in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • To each well of a 384-well plate, add 2.5 µL of the diluted Inhibitor-XYZ or DMSO (for control wells).

    • Add 2.5 µL of a solution containing the FLT3 kinase and the peptide substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the kinase.[9]

  • Initiate Kinase Reaction:

    • Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km value for the kinase, if known.

    • Incubate the plate at 30°C for 60 minutes.

  • Terminate Reaction and Detect ADP:

    • Add 10 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal via luciferase.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a plate reader.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Calculate the percent inhibition for each concentration of Inhibitor-XYZ relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Fluorescence-Based Kinase Inhibition Assay

This protocol utilizes a fluorescently labeled substrate to monitor kinase activity. Phosphorylation of the substrate leads to a change in its fluorescent properties.[10][11]

Materials:

  • Inhibitor-XYZ (this compound), dissolved in DMSO

  • Recombinant human FLT3 kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Kinase reaction buffer

  • Black, flat-bottom 96-well or 384-well plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of Inhibitor-XYZ as described in Protocol 1.

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase reaction buffer, ATP, and the fluorescently labeled peptide substrate.

  • Assay Setup:

    • Add 5 µL of diluted Inhibitor-XYZ or DMSO to the wells of a black microplate.

    • Add 10 µL of the kinase enzyme solution to each well and incubate for 10-30 minutes.[1]

  • Initiate Kinase Reaction:

    • Add 10 µL of the reaction mixture (from step 2) to each well to start the reaction.

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The reaction can also be monitored in real-time.[10]

  • Data Acquisition:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorescent label.[1]

    • The change in fluorescence is proportional to the extent of substrate phosphorylation.

Data Analysis:

  • Calculate the percent inhibition based on the fluorescence signal change in the presence of the inhibitor compared to the control.

  • Determine the IC50 value as described in Protocol 1.

Safety and Handling

Inhibitor-XYZ (this compound) is a novel chemical compound. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood.[12] Avoid inhalation of dust or vapor.[12] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place, tightly sealed.[12]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with water for at least 15 minutes.[12] For skin contact, wash thoroughly with soap and water.[12] If inhaled, move to fresh air.[12] If ingested, do NOT induce vomiting and seek immediate medical attention.[12]

Conclusion

The protocols and guidelines presented in this document provide a framework for the initial biochemical characterization of the novel compound this compound (Inhibitor-XYZ) as a potential kinase inhibitor. By following these standardized methods, researchers can generate reliable and comparable data on the potency and selectivity of this compound, which is a critical step in the drug discovery process.[6][13] Further studies, including mechanism of action and cell-based assays, will be necessary to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for Testing C18H12FN5O3 Efficacy in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of the novel investigational compound C18H12FN5O3. Due to the limited publicly available information on this compound, this document outlines a generalized framework assuming the compound is an inhibitor of key signaling pathways implicated in tumor growth and angiogenesis, such as the VEGFR-2/FGFR-1 pathways. The described animal models and experimental protocols are standard in preclinical oncology and can be adapted based on the specific characteristics of this compound as they are elucidated.

The successful translation of promising anti-cancer agents from the laboratory to the clinic relies on rigorous preclinical evaluation in relevant animal models.[1] These models are instrumental in understanding a drug's mechanism of action, establishing its therapeutic window, and identifying potential biomarkers of response. This document provides a roadmap for conducting such preclinical efficacy studies for this compound.

Hypothesized Mechanism of Action and Therapeutic Target

For the purpose of these protocols, this compound is hypothesized to be a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR-1). By targeting these key receptors, this compound is presumed to inhibit tumor angiogenesis and tumor cell proliferation.

VEGFR-2/FGFR-1 Signaling Pathway

VEGFR_FGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 FGF FGF FGFR1 FGFR-1 FGF->FGFR1 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K FGFR1->PLCg FGFR1->PI3K RAS RAS FGFR1->RAS This compound This compound This compound->VEGFR2 This compound->FGFR1 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation PKC->Proliferation Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis AKT->Angiogenesis MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: Hypothesized signaling pathway of this compound.

Recommended Animal Models

Rodents, particularly mice, are the most widely used animals in preclinical drug development due to their genetic tractability, cost-effectiveness, and physiological similarities to humans.[1] For an anti-cancer agent like this compound, the human tumor xenograft model in immunocompromised mice is a standard and appropriate choice to assess anti-tumor efficacy.

Primary Recommended Model:

  • Model: Human tumor xenograft in athymic nude mice (e.g., NU/NU) or SCID mice.

  • Rationale: This model allows for the growth of human-derived cancer cell lines or patient-derived tumors, providing a direct assessment of the compound's effect on human cancer cells in vivo. The choice of cell line should be based on known expression levels of VEGFR-2 and FGFR-1.

Alternative/Advanced Models:

  • Orthotopic Models: Implanting tumor cells into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad) can better recapitulate the tumor microenvironment and metastatic processes.

  • Humanized Mouse Models: These models, which involve the engraftment of human immune cells, can be used to evaluate the interplay between this compound and the human immune system in controlling tumor growth.[1]

Experimental Protocols

In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines the assessment of this compound's ability to inhibit the growth of human tumor xenografts in mice.

Experimental Workflow:

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture 1. Cell Culture (e.g., A549, HUVEC) tumor_implantation 3. Tumor Implantation (Subcutaneous injection of 5x10^6 cells) cell_culture->tumor_implantation animal_acclimation 2. Animal Acclimation (Athymic Nude Mice, 6-8 weeks old) animal_acclimation->tumor_implantation tumor_growth 4. Tumor Growth Monitoring (Until ~100-150 mm³) tumor_implantation->tumor_growth randomization 5. Randomization & Grouping (n=8-10 mice/group) tumor_growth->randomization treatment_initiation 6. Treatment Initiation (Vehicle, this compound doses) randomization->treatment_initiation monitoring 7. Daily Monitoring (Tumor volume, body weight, clinical signs) treatment_initiation->monitoring endpoint 8. Study Endpoint (Tumor volume >1500 mm³ or 28 days) monitoring->endpoint tissue_collection 9. Tissue Collection (Tumors, plasma, organs) endpoint->tissue_collection ex_vivo_analysis 10. Ex Vivo Analysis (IHC, Western Blot, PK/PD) tissue_collection->ex_vivo_analysis

Caption: Experimental workflow for in vivo efficacy testing.

Materials:

  • Human cancer cell line (e.g., A549 - non-small cell lung cancer, known to respond to anti-angiogenic therapies)

  • Athymic nude mice (female, 6-8 weeks old)

  • This compound (formulated in an appropriate vehicle, e.g., 0.5% methylcellulose)

  • Vehicle control

  • Positive control (e.g., an established VEGFR/FGFR inhibitor)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Culture: Culture A549 cells under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or Matrigel.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 A549 cells in a volume of 100 µL into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length (L) and width (W) of the tumors with calipers. Tumor volume is calculated using the formula: Volume = (W^2 x L) / 2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose, p.o., daily)

    • Group 2: this compound (Low dose, e.g., 10 mg/kg, p.o., daily)

    • Group 3: this compound (High dose, e.g., 30 mg/kg, p.o., daily)

    • Group 4: Positive control (e.g., Sorafenib, 30 mg/kg, p.o., daily)

  • Drug Administration: Administer the designated treatments for the duration of the study (e.g., 21-28 days).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals daily for any signs of toxicity (e.g., changes in posture, activity, fur texture).

  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

  • Tissue Collection: At the end of the study, euthanize the mice and collect tumors, blood (for plasma), and major organs for further analysis.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

PK/PD studies are crucial for understanding the relationship between drug exposure and its pharmacological effect.

Procedure:

  • PK Study: Administer a single dose of this compound to non-tumor-bearing mice. Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing. Analyze plasma concentrations of this compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).

  • PD (Biomarker) Study: In a separate cohort of tumor-bearing mice, administer a single dose of this compound. Collect tumors at different time points post-dosing (e.g., 2, 8, 24 hours). Analyze the tumors for changes in biomarkers related to the target pathway, such as phosphorylated VEGFR-2 (pVEGFR-2) and phosphorylated ERK (pERK), by Western blot or immunohistochemistry.

Ex Vivo Analysis

Immunohistochemistry (IHC) for Angiogenesis Markers:

  • Fix collected tumors in 10% neutral buffered formalin and embed in paraffin.

  • Section the paraffin-embedded tumors (4-5 µm).

  • Perform IHC staining for markers of angiogenesis such as CD31 (to assess microvessel density) and for markers of cell proliferation like Ki-67.

  • Quantify the staining using image analysis software.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Anti-tumor Efficacy of this compound in A549 Xenograft Model

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control-1250 ± 150-+2.5 ± 1.0
This compound10750 ± 9540+1.8 ± 1.2
This compound30375 ± 6070-0.5 ± 1.5
Positive Control30450 ± 7564-3.0 ± 1.8

Table 2: Pharmacokinetic Parameters of this compound in Mice

CompoundDose (mg/kg, p.o.)Cmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)T1/2 (h)
This compound10850245006.5

Table 3: Pharmacodynamic Biomarker Modulation in A549 Tumors

Treatment GroupTime Post-Dose (h)pVEGFR-2 Inhibition (%) vs. VehiclepERK Inhibition (%) vs. Vehicle
This compound (30 mg/kg)28575
This compound (30 mg/kg)86050
This compound (30 mg/kg)242515

Conclusion

The protocols and methodologies outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's anti-cancer efficacy. By employing these standard animal models and analytical techniques, researchers can generate the necessary data to understand the compound's therapeutic potential and make informed decisions regarding its further development. The best indicator of a new animal drug's efficacy is its clinical outcome in well-controlled studies that reflect the naturally occurring disease.[2] Therefore, the data generated from these preclinical models will be crucial for designing future clinical trials.

References

Application Notes and Protocols for In Vivo Studies of C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive guide for the formulation and in vivo evaluation of the novel chemical entity C18H12FN5O3. As the specific physicochemical properties and biological targets of this compound are not yet fully characterized, this protocol outlines a systematic approach based on established best practices for preclinical development of small molecule inhibitors. The primary assumption is that this compound, like many new chemical entities, exhibits poor aqueous solubility, a key challenge to address for successful in vivo studies.[1][2]

Physicochemical Characterization

A thorough understanding of the physicochemical properties of this compound is the foundational step for developing a suitable in vivo formulation.[2] Key parameters to be determined are summarized in the table below.

ParameterMethodPurpose
Aqueous Solubility Shake-flask method in water and relevant buffers (e.g., PBS pH 7.4)To determine the intrinsic water solubility and inform the need for solubility-enhancing formulations.
pKa Potentiometric titration or UV-spectroscopyTo understand the ionization state at different pH values, which influences solubility and absorption.
LogP/LogD Shake-flask method (n-octanol/water) or computational predictionTo assess the lipophilicity of the compound, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Melting Point Differential Scanning Calorimetry (DSC)To determine the physical state (crystalline or amorphous) and thermal stability of the solid form.
Chemical Stability HPLC-based stability indicating methodTo assess degradation in different conditions (pH, light, temperature) and identify potential stability issues in formulation.

Formulation Development for In Vivo Studies

The selection of an appropriate vehicle is critical for achieving adequate exposure of this compound in animal models.[4] The choice will depend on the route of administration and the solubility characteristics of the compound.

Common Formulation Vehicles

For poorly soluble compounds, a variety of formulation strategies can be employed.[1][5][6] The following table summarizes common vehicles for oral (PO) and intravenous (IV) administration.

Formulation TypeCompositionSuitabilityConsiderations
Aqueous Solution Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)For water-soluble compounds.Ideal for IV administration due to isotonicity.[7]
Co-solvent Solution A mixture of a water-miscible organic solvent (e.g., DMSO, PEG-400, ethanol) and an aqueous vehicle.[7][8]To dissolve compounds with moderate to poor aqueous solubility.Potential for toxicity or pharmacological effects of the co-solvent at high concentrations.[9]
Suspension Micronized compound suspended in an aqueous vehicle containing a suspending agent (e.g., 0.5% methylcellulose) and a wetting agent (e.g., 0.1% Tween 80).For poorly soluble compounds that cannot be readily solubilized.Particle size distribution is critical for absorption and stability. Not suitable for IV administration.
Lipid-based Formulation Solutions in oils (e.g., corn oil, sesame oil) or self-emulsifying drug delivery systems (SEDDS).[7]For highly lipophilic compounds.Can enhance oral bioavailability by promoting lymphatic uptake.[5]
Cyclodextrin Complex Inclusion complex with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).To increase the aqueous solubility of poorly soluble compounds.Can be used for both oral and parenteral administration.[5]
Protocol for Formulation Preparation (Example: Co-solvent Solution for IV Injection)
  • Weigh the required amount of this compound in a sterile vial.

  • Add the minimum amount of a suitable organic co-solvent (e.g., DMSO) to dissolve the compound completely.

  • In a separate sterile container, prepare the aqueous vehicle (e.g., saline).

  • Slowly add the aqueous vehicle to the drug-co-solvent mixture while vortexing to prevent precipitation.

  • The final concentration of the co-solvent should be kept to a minimum (typically <10% for DMSO in the final formulation) to avoid toxicity.[9]

  • Visually inspect the final formulation for any precipitation or inhomogeneity.

  • The formulation should be prepared fresh on the day of the experiment.

In Vivo Study Protocols

Maximum Tolerated Dose (MTD) Study

The MTD is the highest dose that can be administered without causing unacceptable toxicity.[10][11]

Protocol:

  • Animal Model: Use a standard rodent model, such as CD-1 or C57BL/6 mice.[12]

  • Group Size: A small group size (n=3 per group) is typically sufficient for an initial MTD study.[13]

  • Dose Escalation: Start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 30, 100, 300 mg/kg).[13] A sighting study with single animals per dose can be conducted first.[14]

  • Administration: Administer this compound via the intended route of administration (e.g., PO or IP).

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing) at regular intervals (e.g., 30 minutes, 1, 2, 4, 24, and 48 hours post-dose).[13]

  • Body Weight: Record the body weight of each animal before dosing and daily for up to 14 days.[14]

  • Endpoint: The MTD is defined as the highest dose at which no significant clinical signs of toxicity are observed, and body weight loss is within an acceptable range (e.g., <15-20%).[10]

Pharmacokinetic (PK) Study

A PK study is performed to understand the ADME properties of this compound.[15]

Protocol:

  • Animal Model: Use a rodent model, typically rats or mice.[12] A crossover study design can reduce inter-animal variability.[16]

  • Group Size: A typical study might involve 3-4 animals per time point.[12]

  • Dosing: Administer this compound at a dose below the MTD via both IV and PO routes to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) post-dosing.[12]

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.[17][18]

  • Data Analysis: Calculate key PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Bioanalytical Method Validation (LC-MS/MS)

A validated bioanalytical method is essential for accurate quantification of this compound in biological matrices.[18][19]

Validation ParameterAcceptance Criteria
Selectivity and Specificity No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity and Range A linear relationship between concentration and response, with a correlation coefficient (r²) ≥ 0.99.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification, LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible extraction efficiency.
Matrix Effect No significant ion suppression or enhancement from the biological matrix.
Stability Analyte stability demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Signaling Pathway and Experimental Workflow Diagrams

Hypothetical Signaling Pathway for this compound

Assuming this compound is an anti-cancer agent, a plausible mechanism of action could be the inhibition of the Hippo-YAP signaling pathway, which is often dysregulated in cancer.[20][21]

G cluster_upstream Upstream Signals cluster_core_kinases Hippo Core Kinase Cascade cluster_yap_taz YAP/TAZ Regulation cluster_nucleus Nuclear Events cluster_output Cellular Response Cell-Cell Contact Cell-Cell Contact MST1_2 MST1/2 Cell-Cell Contact->MST1_2 Mechanical Cues Mechanical Cues Mechanical Cues->MST1_2 GPCR GPCR LATS1_2 LATS1/2 GPCR->LATS1_2 MST1_2->LATS1_2 phosphorylates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates SAV1 SAV1 SAV1->MST1_2 MOB1 MOB1 MOB1->LATS1_2 YAP_TAZ_P p-YAP/TAZ (Cytoplasmic Sequestration) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD binds Target_Genes Target Gene Expression (e.g., CTGF, CYR61) TEAD->Target_Genes activates Proliferation Cell Proliferation Target_Genes->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis Target_Genes->Apoptosis_Inhibition This compound This compound This compound->LATS1_2 inhibits? This compound->YAP_TAZ promotes degradation?

Caption: Hypothetical Hippo-YAP signaling pathway targeted by this compound.

Experimental Workflow for In Vivo Formulation and Evaluation

G cluster_formulation Formulation Development cluster_invivo In Vivo Studies cluster_analysis Bioanalysis and Data Interpretation PhysChem Physicochemical Characterization Solubility Solubility Screening PhysChem->Solubility Vehicle Vehicle Selection Solubility->Vehicle Formulation Formulation Preparation and QC Vehicle->Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD PK Pharmacokinetic (PK) Study MTD->PK PD Pharmacodynamic (PD) / Efficacy Study PK->PD Data_Analysis PK/PD Data Analysis PD->Data_Analysis Bioanalytical Bioanalytical Method Validation (LC-MS/MS) Sample_Analysis Plasma Sample Analysis Bioanalytical->Sample_Analysis Sample_Analysis->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Workflow for in vivo formulation and evaluation of this compound.

References

Application Notes and Protocols for the Quantification of C18H12FN5O3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

These application notes provide a comprehensive framework for the quantitative analysis of the novel compound C18H12FN5O3 in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This methodology is essential for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies in the drug development process. The high selectivity and sensitivity of LC-MS/MS make it the gold standard for bioanalytical assays. The following protocols are intended as a general guide and should be optimized and validated for specific laboratory conditions and regulatory requirements.

Experimental Protocols

A robust and reliable bioanalytical method requires careful optimization of sample preparation, chromatographic separation, and mass spectrometric detection.

Materials and Reagents
  • Reference Standards: this compound (Analyte) and a suitable internal standard (IS), e.g., a stable isotope-labeled version of the analyte.

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and water (H₂O) of HPLC or LC-MS grade.

  • Reagents: Formic acid (FA) and ammonium formate of analytical grade.

  • Biological Matrix: Drug-free human plasma from at least six different sources.

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in a suitable solvent (e.g., DMSO or MeOH) to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% ACN/H₂O to create working solutions for calibration standards (CS) and quality control (QC) samples. Prepare a separate working solution for the IS.

Preparation of Calibration Standards and Quality Control Samples
  • Calibration Standards: Spike the appropriate working solutions into blank human plasma to obtain final concentrations for the calibration curve. A typical range might be 1, 5, 10, 50, 100, 500, 800, and 1000 ng/mL.

  • Quality Control Samples: Prepare QC samples in blank plasma at a minimum of four concentration levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC)

    • Medium QC (MQC)

    • High QC (HQC)

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the IS working solution in acetonitrile (e.g., 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

1.6.1. Liquid Chromatography

  • Column: C18, 50 x 2.1 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

1.6.2. Mass Spectrometry

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Source Temperature: 500°C

  • Ion Spray Voltage: 5500 V

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: To be determined by infusion of the compound. A hypothetical transition would be m/z 378.1 -> 250.1

    • Internal Standard: To be determined based on the IS structure. A hypothetical transition for a stable isotope-labeled IS would be m/z 383.1 -> 255.1

  • Dwell Time: 150 ms

Data Presentation: Summary of Quantitative Data

The following tables summarize the expected performance characteristics of a validated bioanalytical method for this compound in human plasma.

Table 1: Calibration Curve Parameters

ParameterValue
Calibration Range1 - 1000 ng/mL
Regression ModelLinear
Weighting1/x²
Correlation Coefficient (r²)≥ 0.995
Mean Accuracy (% bias)Within ± 15% (± 20% for LLOQ)

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (% bias)Inter-day Accuracy (% bias)
LLOQ1.0≤ 20%≤ 20%± 20%± 20%
LQC3.0≤ 15%≤ 15%± 15%± 15%
MQC75≤ 15%≤ 15%± 15%± 15%
HQC750≤ 15%≤ 15%± 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
LQC85.288.10.981.01
HQC87.589.30.950.99

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (in Acetonitrile) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: General workflow for the quantification of this compound in plasma.

Bioanalytical Method Validation Parameters

method_validation cluster_core Core Validation Parameters BMV Bioanalytical Method Validation Selectivity Selectivity BMV->Selectivity Accuracy Accuracy BMV->Accuracy Precision Precision BMV->Precision Calibration Calibration Curve BMV->Calibration LLOQ Lower Limit of Quantification BMV->LLOQ Recovery Recovery BMV->Recovery MatrixEffect Matrix Effect BMV->MatrixEffect Stability Stability BMV->Stability Accuracy->Precision Calibration->LLOQ Recovery->MatrixEffect

Caption: Key parameters for bioanalytical method validation.

Role of Bioanalysis in Drug Development

drug_development_bioanalysis cluster_preclinical Preclinical Phase cluster_clinical Clinical Trials Discovery Drug Discovery PK_TK Pharmacokinetics (PK) & Toxicokinetics (TK) Discovery->PK_TK Bioanalysis Quantitative Bioanalysis (e.g., this compound in Plasma) PK_TK->Bioanalysis Phase1 Phase I Phase2 Phase II Phase1->Phase2 Phase1->Bioanalysis Phase3 Phase III Phase2->Phase3 Phase2->Bioanalysis Phase3->Bioanalysis Regulatory Regulatory Submission Phase3->Regulatory Bioanalysis->Phase1 Bioanalysis->Regulatory

Caption: The central role of quantitative bioanalysis in drug development.

Unable to Identify Chemical Probe and Target Protein for C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

Detailed application notes and protocols for the chemical probe C18H12FN5O3 cannot be generated at this time due to the inability to identify a specific compound and its corresponding biological target from the provided molecular formula.

Extensive searches of chemical databases, scientific literature, and patent repositories for the molecular formula this compound did not yield a definitive identification of a known chemical probe. Without the specific chemical structure or a recognized name for the compound, it is impossible to ascertain its intended biological target.

The development of application notes and protocols for a chemical probe is entirely dependent on understanding its specific interaction with a target protein. This includes details such as:

  • Binding Affinity and Kinetics: Quantitative measures of how strongly and how quickly the probe binds to its target.

  • Selectivity: The probe's specificity for the intended target over other proteins.

  • Mechanism of Action: How the probe affects the function of the target protein (e.g., inhibition, activation).

  • Cellular Activity: The probe's effects in a cellular context, including its permeability and any off-target effects.

As this critical information could not be retrieved based solely on the molecular formula, the creation of the requested detailed protocols, data tables, and signaling pathway diagrams is not feasible.

To proceed with this request, please provide additional information, such as:

  • The common or IUPAC name of the chemical compound.

  • The CAS (Chemical Abstracts Service) registry number.

  • The chemical structure of the molecule.

  • Any known target proteins or biological pathways associated with the compound.

  • Relevant publications or patents describing the synthesis and use of the compound.

Upon receiving more specific details, it will be possible to conduct a targeted search and generate the comprehensive application notes and protocols as requested.

Application Note: Fluorescent Labeling of C18H12FN5O3 for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C18H12FN5O3 is a novel small molecule compound with potential applications in targeted therapy. Understanding its subcellular localization, distribution, and interaction with biological targets is crucial for elucidating its mechanism of action and optimizing its therapeutic efficacy.[1][2] Fluorescent labeling of this compound provides a powerful tool for visualizing and quantifying its behavior within living cells and tissues through fluorescence microscopy techniques.[3][4][5] This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent use in cellular imaging studies.

The conjugation of a fluorophore to a small molecule drug allows for real-time tracking of its uptake, distribution, and accumulation in different cellular compartments.[] This approach can provide valuable insights into the pharmacokinetics and pharmacodynamics of the drug at a single-cell level.[1] The choice of fluorophore and the labeling strategy are critical to ensure that the biological activity of the parent compound is not significantly altered and that the fluorescent signal is stable and bright enough for sensitive detection.[4][7]

Hypothetical Compound Profile: this compound

For the purpose of this protocol, we will assume this compound, hereafter referred to as "Compound-X," is a kinase inhibitor with a primary amine functional group available for conjugation. This amine group provides a convenient target for reaction with amine-reactive fluorescent dyes.

Table 1: Hypothetical Properties of Compound-X and its Fluorescent Conjugate

PropertyCompound-X (Unlabeled)Compound-X-Fluorophore Conjugate
Molecular Formula This compoundVaries with fluorophore
Molar Mass ( g/mol ) 377.32> 700 (depending on fluorophore)
Excitation Maximum (nm) N/A488
Emission Maximum (nm) N/A520
Quantum Yield N/A~ 0.6
Biological Target Kinase YKinase Y
Solubility DMSODMSO, Aqueous buffers (pH > 7)

Experimental Protocols

Protocol 1: Fluorescent Labeling of Compound-X with an Amine-Reactive Dye

This protocol describes the conjugation of Compound-X to an N-hydroxysuccinimide (NHS) ester-activated fluorescent dye. NHS esters are widely used for their efficient and specific reaction with primary amines to form stable amide bonds.[8]

Materials:

  • Compound-X (this compound)

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • High-performance liquid chromatography (HPLC) system for purification

  • Mass spectrometer for characterization

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Preparation of Compound-X Solution: Dissolve 1 mg of Compound-X in 100 µL of anhydrous DMF.

  • Preparation of Dye Solution: Dissolve a 1.5-molar excess of the amine-reactive fluorescent dye in 50 µL of anhydrous DMF immediately before use.

  • Conjugation Reaction:

    • To the Compound-X solution, add 2 µL of TEA or DIPEA to act as a base catalyst.

    • Slowly add the dye solution to the Compound-X solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature in the dark.

  • Purification of the Conjugate:

    • Purify the reaction mixture using reverse-phase HPLC.

    • Use a suitable gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA).

    • Collect the fractions corresponding to the fluorescently labeled Compound-X.

  • Characterization:

    • Confirm the identity and purity of the conjugate by mass spectrometry.

    • Determine the concentration of the purified conjugate using the Beer-Lambert law with the extinction coefficient of the fluorophore.

  • Storage: Store the purified conjugate in small aliquots at -20°C, protected from light.

Protocol 2: Cellular Imaging of Labeled Compound-X

This protocol outlines the procedure for imaging the subcellular distribution of the fluorescently labeled Compound-X in cultured cells.

Materials:

  • Fluorescently labeled Compound-X

  • Cultured mammalian cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Glass-bottom imaging dishes or coverslips

  • Hoechst 33342 (for nuclear staining)

  • MitoTracker Red CMXRos (for mitochondrial staining, optional)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Prepare a working solution of the fluorescently labeled Compound-X in pre-warmed cell culture medium at the desired final concentration (e.g., 1-10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the labeled compound.

    • Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C in a CO2 incubator.

  • Counterstaining (Optional):

    • For nuclear staining, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL and incubate for 10-15 minutes.

    • For mitochondrial staining, follow the manufacturer's protocol for MitoTracker Red CMXRos.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS to remove any unbound probe.

    • Add fresh, pre-warmed culture medium or imaging buffer to the cells.

  • Imaging:

    • Immediately transfer the cells to the fluorescence microscope.

    • Acquire images using the appropriate filter sets for the chosen fluorophore and any counterstains.

    • Use a 40x or 60x oil immersion objective for high-resolution imaging.

  • Image Analysis:

    • Analyze the acquired images to determine the subcellular localization and intensity of the fluorescent signal from the labeled Compound-X.

Visualizations

experimental_workflow cluster_labeling Fluorescent Labeling Protocol cluster_imaging Cellular Imaging Protocol prep_compound Prepare Compound-X Solution conjugation Conjugation Reaction prep_compound->conjugation prep_dye Prepare Dye Solution prep_dye->conjugation purification HPLC Purification conjugation->purification characterization Characterization (MS) purification->characterization labeling Incubate with Labeled Compound-X characterization->labeling Labeled Compound-X cell_seeding Seed Cells cell_seeding->labeling washing Wash Cells labeling->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for fluorescent labeling and cellular imaging.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor KinaseY Kinase Y Receptor->KinaseY Activates Substrate Downstream Substrate KinaseY->Substrate Phosphorylates Response Cellular Response Substrate->Response Leads to LabeledCompoundX Labeled this compound LabeledCompoundX->KinaseY Inhibits

Caption: Hypothetical signaling pathway inhibited by labeled this compound.

References

Application Notes and Protocols for C18H12FN5O3 in Combination with Other Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The molecule with the chemical formula C18H12FN5O3 has been identified as a member of the 1,2,3-triazole–quinazolin-4(3H)-one conjugates. This class of compounds has demonstrated promising antifungal activity by inhibiting lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway of fungi.[1] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. This mechanism of action is the same as that of the widely used azole antifungal drugs.

Given the rise of antifungal drug resistance, combination therapy has emerged as a critical strategy to enhance efficacy, overcome resistance, and broaden the spectrum of activity. Combining a novel ergosterol biosynthesis inhibitor like this compound with other antifungal agents or inhibitors that act on different cellular pathways presents a compelling approach for the development of new therapeutic strategies against fungal infections, particularly those caused by Candida species.

These application notes provide a comprehensive overview of the potential for using this compound in combination with other inhibitors, along with detailed protocols for evaluating such combinations.

Rationale for Combination Therapy

The primary rationale for using this compound in combination with other inhibitors is to achieve synergistic or additive antifungal effects. This can be accomplished through various mechanisms:

  • Sequential Pathway Inhibition: Targeting different steps within the same essential pathway. For instance, combining this compound (a lanosterol 14α-demethylase inhibitor) with an inhibitor of another enzyme in the ergosterol biosynthesis pathway could lead to a more profound disruption of the fungal cell membrane.

  • Inhibition of Different Cellular Pathways: Combining this compound with a drug that targets a different cellular process, such as cell wall synthesis (e.g., echinocandins) or stress response pathways (e.g., calcineurin inhibitors), can create a multi-pronged attack on the fungal cell.

  • Overcoming Resistance: If a fungal strain has developed resistance to one class of drugs, a combination with a drug from a different class, to which it is still susceptible, can be effective.

Potential Combination Partners for this compound

Based on the mechanism of action of this compound and existing research on combination antifungal therapy, the following classes of inhibitors are promising candidates for combination studies:

  • Echinocandins (e.g., Caspofungin, Micafungin): These drugs inhibit β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. The combination of a cell membrane-targeting agent with a cell wall-targeting agent can lead to enhanced fungal killing.

  • Calcineurin Inhibitors (e.g., Cyclosporine A, Tacrolimus): Calcineurin is a protein phosphatase that plays a crucial role in the stress response of fungi. Inhibiting this pathway can render the fungus more susceptible to the effects of cell membrane-disrupting agents like this compound.

  • Other Ergosterol Biosynthesis Inhibitors: While seemingly redundant, combining inhibitors of different enzymes in the same pathway can sometimes lead to synergistic effects.

  • Polyenes (e.g., Amphotericin B): Although having a similar target (ergosterol in the cell membrane), the mechanism of action is different (pore formation vs. synthesis inhibition), which could lead to synergistic interactions.

Data Presentation: Antifungal Activity of 1,2,3-Triazole–Quinazolin-4(3H)-one Conjugates

While specific combination data for this compound is not yet available in the public domain, the standalone antifungal activity of a series of related compounds has been evaluated. The following table summarizes the 50% inhibitory concentrations (IC50) against various Candida species.

CompoundMolecular FormulaC. albicans (ATCC 90028) IC50 (µg/mL)C. glabrata (ATCC 90030) IC50 (µg/mL)C. tropicalis (ATCC 750) IC50 (µg/mL)
5c This compound --87.1
5aC18H13N5O3--74.7
5bC18H12ClN5O3--65.6
5eC19H15N5O418.681.813.8
5gC18H12ClN5O365.658.228.0
5nC19H15N5O314.612.58.4
6eC17H11N5O4--9.1
Fluconazole (Standard)C13H12F2N6O10.211.48.5
Data extracted from a study on 1,2,3-triazole–quinazolin-4(3H)-one conjugates.[1] A hyphen (-) indicates that the data was not reported or the activity was weak.

Example Data: Synergistic Activity of a Triazole with an Echinocandin

To illustrate the expected outcome of a combination study, the following table presents data from a study investigating the synergistic interaction between the triazole voriconazole and the echinocandin micafungin against multidrug-resistant Candida auris. The Fractional Inhibitory Concentration Index (FICI) is a measure of the nature of the interaction, where FICI ≤ 0.5 indicates synergy.

C. auris IsolateVoriconazole MIC (µg/mL) AloneMicafungin MIC (µg/mL) AloneVoriconazole MIC (µg/mL) in CombinationMicafungin MIC (µg/mL) in CombinationFICIInteraction
1420.50.250.25Synergy
28410.50.25Synergy
3210.250.1250.25Synergy
This table is an illustrative example based on data for other antifungal agents.[2][3]

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay for Synergy Testing

This protocol is a standard method for determining the in vitro interaction between two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) for the combination of this compound and a second inhibitor against a fungal isolate.

Materials:

  • This compound (stock solution in DMSO)

  • Inhibitor B (e.g., caspofungin, stock solution in water or DMSO)

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine and buffered with MOPS

  • Fungal inoculum (e.g., Candida albicans) standardized to 0.5-2.5 x 10^3 CFU/mL

  • Spectrophotometer or plate reader (for measuring optical density at 530 nm)

Procedure:

  • Plate Preparation:

    • Add 50 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Create a serial dilution of this compound along the x-axis of the plate. Start with a concentration of 4x the expected Minimum Inhibitory Concentration (MIC) and perform 2-fold serial dilutions.

    • Create a serial dilution of Inhibitor B along the y-axis of the plate, starting with a concentration of 4x its expected MIC.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Include wells with each drug alone (for MIC determination) and a drug-free well (for growth control).

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the drug (alone or in combination) that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density.

  • Calculating the FICI:

    • The FICI is calculated as follows: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • The interaction is interpreted as:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4.0

      • Antagonism: FICI > 4.0

Protocol 2: Time-Kill Assay

This protocol provides a dynamic assessment of the antifungal activity of a drug combination over time.

Objective: To determine if the combination of this compound and a second inhibitor results in fungicidal or fungistatic activity.

Materials:

  • This compound

  • Inhibitor B

  • Fungal culture in logarithmic growth phase

  • Sabouraud Dextrose Broth (SDB)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile saline

Procedure:

  • Preparation:

    • Prepare tubes of SDB containing:

      • Drug-free control

      • This compound at a clinically relevant concentration (e.g., 1-2x MIC)

      • Inhibitor B at a clinically relevant concentration

      • The combination of this compound and Inhibitor B at the same concentrations

  • Inoculation:

    • Inoculate each tube with the fungal culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation and Sampling:

    • Incubate the tubes at 35°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

    • Fungistatic activity is defined as a <3-log10 reduction in CFU/mL.

Visualizations

Signaling Pathway: Ergosterol Biosynthesis Inhibition

Ergosterol_Biosynthesis_Inhibition cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol_Demethylase_Target Lanosterol 14α-demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->Lanosterol_Demethylase_Target Azoles Azoles Azoles->Lanosterol_Demethylase_Target

Caption: Inhibition of lanosterol 14α-demethylase by this compound.

Experimental Workflow: Checkerboard Assay

Checkerboard_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare serial dilutions of this compound (Drug A) C Dispense into 96-well plate to create a concentration matrix A->C B Prepare serial dilutions of Inhibitor B (Drug B) B->C D Inoculate with standardized fungal suspension C->D E Incubate at 35°C for 24-48 hours D->E F Determine MIC for each drug alone and in combination E->F G Calculate Fractional Inhibitory Concentration Index (FICI) F->G H Interpret results: Synergy, Additivity, or Antagonism G->H

Caption: Workflow for the checkerboard microdilution assay.

Logical Relationship: Rationale for Combination Therapy

Caption: Rationale for combining this compound with other inhibitors.

References

Troubleshooting & Optimization

Improving C18H12FN5O3 solubility for cell assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the compound C18H12FN5O3, focusing on challenges related to its solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound for my cell assay. What is the recommended starting solvent?

A1: For initial attempts, Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for dissolving a broad range of nonpolar and poorly water-soluble compounds for in vitro testing.[1][2] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. This stock can then be serially diluted in your cell culture medium to achieve the final desired concentration for your experiment.

Q2: My compound precipitates when I dilute the DMSO stock in my aqueous cell culture medium. What should I do?

A2: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several strategies to address this:

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[1] Some cell lines may tolerate up to 1%, but this should be determined empirically.[3]

  • Use a Co-solvent: The addition of a water-miscible co-solvent can help improve solubility.[4][5] Propylene glycol is a good alternative to consider.[6] You can try preparing your stock solution in a mixture of DMSO and another solvent.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of your final solution might increase its solubility.[4][7] This should be done cautiously to avoid altering the physiological conditions of your cell culture.

  • Utilize Excipients: Consider using solubility-enhancing excipients such as cyclodextrins.[3][7] These can form inclusion complexes with your compound, increasing its aqueous solubility.

Q3: Are there alternative solvents to DMSO that are less toxic to cells?

A3: Yes, several other organic solvents can be used, though their suitability is compound-dependent.[6] Ethanol and polyethylene glycol (PEG) are common alternatives.[1] However, it's crucial to determine the maximum tolerated concentration for your specific cell line for any solvent you use, as even low concentrations can have cellular effects.[3][8] Always include a vehicle control (medium with the same final solvent concentration as your test wells) in your experiments.

Troubleshooting Guide

Issue: this compound is not dissolving in any common organic solvents.

This suggests the compound may have very low solubility or may be in a crystalline form that is difficult to dissolve.

Troubleshooting Steps:

  • Physical Modification:

    • Sonication: Use an ultrasonic bath to aid in the dissolution of the compound in your chosen solvent.[9]

    • Vortexing and Gentle Heating: Vigorous vortexing can help. Gentle warming of the solvent may also increase solubility, but be cautious of compound degradation.

    • Micronization: If you have access to the necessary equipment, reducing the particle size of the compound can increase its dissolution rate.[5][7]

  • Advanced Solubilization Techniques:

    • Solid Dispersion: Formulating the compound as a solid dispersion with a hydrophilic carrier can enhance its solubility.[10] Common carriers include polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).[10]

    • Complexation: As mentioned in the FAQs, using cyclodextrins to form inclusion complexes is a powerful technique to increase aqueous solubility.[7]

Issue: High background or off-target effects observed in cell assays.

This could be due to the solvent's effect on the cells or the compound's activity.

Troubleshooting Steps:

  • Vehicle Control: Always run a vehicle control with the same concentration of the solvent used to dissolve your compound. This will help you distinguish between the effects of the compound and the solvent.

  • Lower Solvent Concentration: As a rule of thumb, keep the final solvent concentration in your assay below 0.5% for DMSO and determine the non-toxic concentration for other solvents through a dose-response experiment.[1]

  • Alternative Solvents: Test the solubility and cellular effects of alternative solvents like ethanol or PEG.[1]

Quantitative Data Summary

Table 1: Common Solvents for Cell-Based Assays and Their Recommended Maximum Concentrations.

SolventCommon Starting Concentration for StockRecommended Max Final Concentration in MediumNotes
DMSO 10-100 mM< 0.5% (v/v)Universal solvent for many nonpolar compounds.[1][2] Can have biological effects even at low concentrations.[3][8]
Ethanol 10-100 mM< 0.5% (v/v)Good alternative to DMSO.[1] Can be more cytotoxic than DMSO for some cell lines.
Propylene Glycol 10-50 mM< 1% (v/v)Generally recognized as safe (GRAS) and can be a good option for in vivo studies as well.[6]
Polyethylene Glycol (PEG-400) 10-50 mM1-2% (v/v)Often used for less soluble compounds.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound powder (e.g., 1-5 mg).

  • Add the appropriate volume of 100% DMSO to achieve the desired high concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Tolerated Solvent Concentration
  • Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare serial dilutions of your chosen solvent (e.g., DMSO) in your complete cell culture medium. The concentration range should span from well above to well below your intended final concentration (e.g., 4%, 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-solvent control).

  • Remove the old medium from the cells and add the medium containing the different solvent concentrations.

  • Incubate the cells for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Determine the highest concentration of the solvent that does not significantly reduce cell viability compared to the no-solvent control. This will be your maximum tolerated concentration.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Solubility Issue dissolve_dmso Attempt to Dissolve in 100% DMSO start->dissolve_dmso dissolved Completely Dissolved? dissolve_dmso->dissolved dilute Dilute in Aqueous Medium dissolved->dilute Yes troubleshoot_dissolution Troubleshoot Dissolution dissolved->troubleshoot_dissolution No precipitates Precipitation Occurs? dilute->precipitates success Proceed with Assay (with Vehicle Control) precipitates->success No troubleshoot_precipitation Troubleshoot Precipitation precipitates->troubleshoot_precipitation Yes sonicate Sonication troubleshoot_dissolution->sonicate heat Gentle Heating troubleshoot_dissolution->heat alternative_solvent Try Alternative Solvents (Ethanol, PEG) troubleshoot_dissolution->alternative_solvent lower_dmso Lower Final DMSO % troubleshoot_precipitation->lower_dmso cosolvent Use Co-solvent (e.g., Propylene Glycol) troubleshoot_precipitation->cosolvent ph_adjust pH Adjustment troubleshoot_precipitation->ph_adjust cyclodextrin Use Cyclodextrin troubleshoot_precipitation->cyclodextrin sonicate->dissolve_dmso heat->dissolve_dmso alternative_solvent->dissolve_dmso lower_dmso->dilute cosolvent->dilute ph_adjust->dilute cyclodextrin->dilute

Caption: A workflow for troubleshooting solubility issues with this compound.

Signaling_Pathway_Placeholder compound This compound target Putative Target Protein compound->target Inhibition/Activation downstream1 Downstream Effector 1 target->downstream1 downstream2 Downstream Effector 2 target->downstream2 cellular_response Cellular Response (e.g., Proliferation, Apoptosis) downstream1->cellular_response downstream2->cellular_response

Caption: A generic signaling pathway to illustrate the potential mechanism of action.

References

C18H12FN5O3 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding a specific molecule with the chemical formula C18H12FN5O3 is not available in the public domain. The following technical support guide is a generalized framework. The content provided is based on common principles and methodologies applied in drug discovery and development for characterizing and mitigating off-target effects of small molecule inhibitors, particularly kinase inhibitors, as this is a common class of therapeutic agents. This information is intended for educational and illustrative purposes. For specific guidance, researchers should always refer to experimental data generated for their compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for a molecule like this compound?

A1: Off-target effects refer to the unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to undesired side effects or toxicity. For any novel compound, including one with the formula this compound, understanding its off-target profile is a critical component of preclinical safety assessment. Compound promiscuity, the ability of a molecule to bind to multiple targets, is a key factor contributing to off-target effects. While some polypharmacology (interacting with multiple targets) can be beneficial, unintended interactions can lead to adverse events.

Q2: My experiment suggests this compound is causing unexpected cellular phenotypes. How can I determine if these are due to off-target effects?

A2: Unexpected phenotypes are often the first indication of potential off-target effects. A systematic approach to investigate this includes:

  • Target Engagement Assays: Confirm that the compound is engaging with its intended target in the cellular context and at the concentrations being used.

  • Dose-Response Analysis: Correlate the potency of the compound for the observed phenotype with its potency for the intended target. A significant discrepancy may suggest off-target activity.

  • Rescue Experiments: If the on-target mechanism is known (e.g., inhibition of a specific enzyme), attempt to rescue the phenotype by introducing a downstream product or a constitutively active form of a downstream effector.

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other known inhibitors of the same target that have different chemical scaffolds. If they produce the same phenotype, it is more likely to be an on-target effect.

  • Profiling against a panel of related and unrelated targets: A broad kinase panel profiling is a standard method to identify unintended targets.

Troubleshooting Guides

Issue 1: High background signal or toxicity observed in cell-based assays.
  • Possible Cause: Off-target kinase inhibition leading to disruption of essential signaling pathways.

  • Troubleshooting Steps:

    • Reduce Compound Concentration: Determine the lowest effective concentration that engages the primary target without causing broad cytotoxicity.

    • Kinase Profiling: Perform a comprehensive kinase selectivity screen to identify potential off-target kinases.

    • Signaling Pathway Analysis: If off-target kinases are identified, investigate the downstream signaling pathways to understand the mechanism of toxicity.

Issue 2: Discrepancy between biochemical and cellular potency.
  • Possible Cause: Poor cell permeability, active efflux from the cell, or engagement with off-target proteins within the cell that are not present in a biochemical assay.

  • Troubleshooting Steps:

    • Permeability Assays: Conduct assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess passive diffusion.

    • Efflux Transporter Assays: Determine if the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).

    • Cellular Thermal Shift Assay (CETSA): This method can be used to confirm target engagement in intact cells and may reveal engagement with unexpected off-target proteins.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol provides a general workflow for assessing the selectivity of a compound against a panel of kinases.

Objective: To identify the on- and off-target kinases of this compound.

Methodology:

  • Assay Format: A common method is a radiometric assay using ³³P-ATP or a fluorescence-based assay such as ADP-Glo™.

  • Kinase Panel: Select a broad panel of kinases representing different branches of the human kinome. Panels of over 400 kinases are commercially available.

  • Compound Concentration: Initially screen at a single high concentration (e.g., 1 or 10 µM) to identify any potential hits.

  • Data Analysis: Calculate the percent inhibition for each kinase.

  • Follow-up: For kinases showing significant inhibition (e.g., >50%), perform a dose-response experiment to determine the IC₅₀ value.

  • Selectivity Score: Calculate a selectivity score (e.g., S-score) to quantify the compound's promiscuity.

Data Presentation:

Kinase TargetPercent Inhibition at 1 µM this compoundIC₅₀ (nM)
On-Target X 95%10
Off-Target A85%150
Off-Target B60%800
Off-Target C15%>10,000
.........
Table 1: Example of kinase profiling data for this compound.
Protocol 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement and identify potential off-targets in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Use Western blotting or mass spectrometry to detect the amount of the target protein (and other proteins) remaining in the soluble fraction at each temperature.

  • Data Analysis: Generate a "melting curve" for the target protein in the presence and absence of the compound. A shift in the melting temperature indicates target engagement.

Signaling Pathways & Workflows

Off_Target_Investigation_Workflow Start Unexpected Phenotype Observed Confirm_On_Target Confirm On-Target Engagement (e.g., CETSA) Start->Confirm_On_Target Dose_Response Dose-Response Correlation (Biochemical vs. Cellular) Start->Dose_Response Kinase_Profiling Broad Kinase Selectivity Profiling Start->Kinase_Profiling Mitigation Mitigation Strategy Confirm_On_Target->Mitigation Dose_Response->Mitigation Pathway_Analysis Signaling Pathway Analysis Kinase_Profiling->Pathway_Analysis Pathway_Analysis->Mitigation SAR Structure-Activity Relationship (SAR) Studies Mitigation->SAR Chemical Modification Dose_Optimization Dose Optimization Mitigation->Dose_Optimization Experimental Design

Figure 1: A workflow for investigating and mitigating off-target effects.

Kinase_Inhibition_Pathway Compound This compound On_Target On-Target Kinase Compound->On_Target Inhibits Off_Target Off-Target Kinase Compound->Off_Target Inhibits P_Substrate_On Phosphorylated Substrate (On-Target) On_Target->P_Substrate_On Phosphorylates P_Substrate_Off Phosphorylated Substrate (Off-Target) Off_Target->P_Substrate_Off Phosphorylates Substrate_On Substrate (On-Target) Substrate_On->P_Substrate_On Substrate_Off Substrate (Off-Target) Substrate_Off->P_Substrate_Off Cellular_Effect_On Desired Cellular Effect P_Substrate_On->Cellular_Effect_On Cellular_Effect_Off Adverse Cellular Effect P_Substrate_Off->Cellular_Effect_Off

Figure 2: On-target vs. off-target kinase inhibition signaling.

Technical Support Center: Troubleshooting Gefitinib Synthesis Impurities

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for impurities encountered during the synthesis of Gefitinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in Gefitinib synthesis?

A1: Impurities in Gefitinib can be broadly categorized as process-related impurities and degradation products.[1]

  • Process-Related Impurities: These arise from the synthetic route itself and can include unreacted starting materials, intermediates, reagents, and by-products from side reactions.[1] A common example is an N-alkylated impurity, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine, which can form in excess during the final etherification step.[2] Isomeric impurities, such as 6-hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one, can also form during selective demethylation steps in certain synthetic routes.[3]

  • Degradation Products: These form due to the degradation of Gefitinib under stress conditions like exposure to acid, base, light, or oxidizing agents.[4][5] A known degradation product is the N-Oxide of Gefitinib, which can form under oxidative stress.[5]

Q2: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A2: Identifying an unknown impurity requires a systematic approach using modern analytical techniques.

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurity, which is a critical first step in identification.[1]

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, allowing you to propose a molecular formula for the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer will provide structural information that can help elucidate its chemical structure.

  • Nuclear Magnetic Resonance (NMR): If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy are powerful tools for definitive structure elucidation.

  • Reference Standards: Compare the retention time and mass spectrum of the unknown peak with those of known Gefitinib impurities and intermediates.[]

Q3: My final product contains a high level of the O-Desmethyl Gefitinib impurity. What could be the cause and how can I minimize it?

A3: O-Desmethyl Gefitinib is an impurity where the methyl group on the 7-methoxy position of the quinazoline ring is absent. Its presence in high levels could be due to:

  • Incomplete reaction: The methylation step in the synthesis of the quinazoline core may be incomplete.

  • Demethylation during synthesis: Certain reagents or harsh reaction conditions (e.g., strong acids) in subsequent steps can cause demethylation.

  • Starting material impurity: The 7-methoxy quinazoline intermediate used might already contain the O-desmethyl version.

To minimize this impurity, you should:

  • Ensure the methylation reaction goes to completion by optimizing reaction time, temperature, and reagent stoichiometry.

  • Avoid harsh acidic conditions in subsequent steps, or use protective groups if necessary.

  • Verify the purity of your starting materials and intermediates before proceeding to the next step.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High levels of N-alkylated impurity Excess of 3-morpholinopropyl chloride used in the etherification step; reaction conditions favoring N-alkylation over O-alkylation.1. Carefully control the stoichiometry of the alkylating agent. 2. Optimize the base and solvent system to favor O-alkylation. 3. Consider a synthetic route where the morpholinopropyl group is introduced before the final condensation step, which can suppress this side reaction.[2]
Presence of Gefitinib N-Oxide Unwanted oxidation during reaction, workup, or storage, possibly due to exposure to air or oxidizing reagents.[5]1. Conduct reactions under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use degassed solvents. 3. Avoid unnecessary exposure of the product to air and light during storage.
Isomeric impurities detected Non-selective reactions, particularly the demethylation of 6,7-dimethoxy quinazolin-4-one, can produce the undesired 7-hydroxy-6-methoxy isomer.[3]1. Use a more selective demethylation reagent or optimize reaction conditions (temperature, reaction time). 2. Purify the intermediate after the demethylation step to remove the isomer before proceeding. 3. Consider an alternative synthetic route that avoids this selective demethylation.
Low Yield Incomplete reactions, side reactions consuming starting materials, or loss of product during purification steps like column chromatography.[2]1. Monitor reaction completion using TLC or HPLC. 2. Optimize reaction conditions (temperature, catalyst, solvent) to minimize side reactions. 3. Optimize the purification method; for example, recrystallization may be a better option than chromatography for large-scale production to minimize losses.

Data Presentation: Common Gefitinib Impurities

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Common Source
O-Desmethyl GefitinibC21H22ClFN4O3432.88Process-related
Gefitinib N-OxideC22H24ClFN4O4462.90Degradation[5]
Gefitinib 3,4-Difluoro ImpurityC22H24F2N4O3430.45Process-related
O-Desmorpholinopropyl GefitinibC17H15ClFN3O2363.77Process-related
N-(3,4-Difluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineC22H24F2N4O3430.45Process-related[7]
N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineC16H13ClFN3O2333.74Process-related[7]

Experimental Protocols

Protocol: HPLC Method for Gefitinib Impurity Profiling

This protocol describes a general reverse-phase HPLC (RP-HPLC) method for the separation and quantification of Gefitinib and its process-related impurities.[8][9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a Photodiode Array (PDA) or UV detector.

2. Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column[8]
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid[8]
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm[5]
Column Temperature 40°C[5]
Injection Volume 4-10 µL
Diluent Mobile Phase or a mixture of buffer and acetonitrile (60:40, v/v)[5]

3. Sample Preparation:

  • Standard Solution: Prepare a stock solution of Gefitinib reference standard (e.g., 0.5 mg/mL) in the diluent.

  • Impurity Stock Solution: If available, prepare a mixed stock solution of known impurities.

  • Test Sample: Accurately weigh and dissolve the Gefitinib sample to be tested in the diluent to achieve a known concentration (e.g., 0.5 mg/mL).

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of the main peak.

  • Inject the test sample.

  • Identify and quantify impurities in the test sample by comparing their retention times with those of known impurity standards (if available) and by their area percentage relative to the main Gefitinib peak.

5. Validation Parameters:

  • The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH guidelines to ensure it is suitable for its intended purpose.[4]

Visualizations

Synthesis_Pathway cluster_0 Step 1: Quinazoline Core Formation cluster_1 Step 2: Activation cluster_2 Step 3: Condensation cluster_3 Step 4 & 5: Final Assembly A 6,7-Dimethoxy quinazolin-4-one B Selective Demethylation (L-methionine) A->B C 6-Hydroxy-7-methoxy quinazolin-4-one B->C D Acetylation C->D E Chlorination (SOCl2) D->E F 4-Chloro-6-acetoxy- 7-methoxyquinazoline E->F H Condensation F->H G 3-Chloro-4-fluoroaniline G->H I N-(3-Chloro-4-fluorophenyl)- 6-acetoxy-7-methoxy -4-quinazolinamine H->I J Hydrolysis I->J K Etherification with 3-morpholinopropyl chloride J->K L Gefitinib K->L

Caption: A common synthetic route for Gefitinib.[2][10]

Side_Reaction cluster_main Desired Reaction cluster_side Side Reaction Intermediate N-(3-Chloro-4-fluorophenyl)- 7-methoxy-6-hydroxy- 4-quinazolinamine O_Alkylation O-Alkylation (Phenolic -OH) Intermediate->O_Alkylation N_Alkylation N-Alkylation (Aniline -NH) Intermediate->N_Alkylation Reagent + 3-morpholinopropyl chloride (Excess) Reagent->O_Alkylation Reagent->N_Alkylation Gefitinib Gefitinib O_Alkylation->Gefitinib Impurity N-alkylated Impurity N_Alkylation->Impurity

Caption: Formation of an N-alkylated impurity.[2]

Troubleshooting_Workflow Start Unknown Peak Detected in HPLC Check_RT Compare Retention Time (RT) with known impurities Start->Check_RT Match Known Impurity? Check_RT->Match Identify_Known Quantify impurity. Review corresponding reaction step for optimization. Match->Identify_Known Yes LCMS Perform LC-MS Analysis Match->LCMS No MW Determine Molecular Weight LCMS->MW Propose Propose Structure (HRMS, MS/MS) MW->Propose Isolate Isolate Impurity (Prep-HPLC) Propose->Isolate NMR Characterize by NMR Isolate->NMR Confirm Structure Confirmed NMR->Confirm

Caption: Workflow for identifying unknown impurities.

References

Technical Support Center: Optimizing Compound C18H12FN5O3 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to determine the optimal concentration of the novel compound C18H12FN5O3 for cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is the first step in determining the optimal concentration range for this compound?

A1: The initial step is to perform a dose-response curve to determine the concentration range over which this compound affects cell viability. This typically involves a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Q2: How do I prepare this compound for cell-based assays?

A2: Proper handling and preparation of small molecules are crucial for reproducible results.[1] Due to the novelty of this compound, its solubility should be empirically determined. Start by dissolving the compound in a solvent known to be tolerated by your cell line, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations, ensuring the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% DMSO).[1]

Q3: Which cell viability assay should I choose?

A3: The choice of assay depends on the expected mechanism of action of this compound and your experimental goals. Common assays measure metabolic activity, membrane integrity, or ATP content.[2] An overview of common assays is provided in the table below. It is often advisable to validate findings with a second, mechanistically different assay.

Q4: How long should I expose the cells to this compound?

A4: The incubation time is a critical parameter that should be optimized.[3] A common starting point is to match the length of one to two cell doubling times. However, the optimal exposure period can vary depending on the compound's mechanism of action and the cell type. Time-course experiments (e.g., 24, 48, and 72 hours) are recommended to determine the most appropriate endpoint.

Q5: My results show high variability between replicate wells. What could be the cause?

A5: High variability can stem from several factors, including inconsistent cell seeding, pipetting errors, or uneven compound distribution.[4] Ensure a single-cell suspension before seeding and gentle mixing after adding the compound. Edge effects in multi-well plates can also contribute; consider avoiding the outer wells or filling them with sterile PBS.

Troubleshooting Guides

Issue 1: Low or No Detectable Signal in Cell Viability Assay
Possible Cause Recommended Solution
Low Cell Number Determine the optimal cell seeding density for your chosen assay duration to ensure the signal is within the linear range of the assay.[4]
Incorrect Reagent Volume Ensure the correct volume of assay reagent is added to each well, as specified by the manufacturer's protocol.[3]
Reagent Instability Prepare fresh reagents as needed and store them according to the manufacturer's instructions.
High Compound Cytotoxicity If using a very high concentration of this compound, it may lead to rapid cell death and loss of signal. Test a wider, lower range of concentrations.
Issue 2: High Background Signal in Control Wells
Possible Cause Recommended Solution
Media Interference Some components in the cell culture medium, like phenol red, can interfere with absorbance or fluorescence readings. Use phenol red-free medium if necessary.
Solvent Effects The solvent used to dissolve this compound (e.g., DMSO) might have intrinsic effects on the assay. Run a solvent-only control to assess its contribution to the background signal.[1]
Microbial Contamination Inspect the cell culture for any signs of bacterial or fungal contamination, which can affect assay readouts.
Issue 3: Inconsistent IC50/EC50 Values Across Experiments
Possible Cause Recommended Solution
Cell Passage Number High passage numbers can lead to phenotypic drift and altered drug sensitivity. Use cells within a consistent and low passage number range for all experiments.
Variations in Cell Health Ensure cells are in the logarithmic growth phase and have high viability (>95%) at the time of seeding.
Compound Instability This compound may be unstable in solution. Prepare fresh dilutions from a frozen stock for each experiment.[1]
Assay Incubation Time The incubation time for the viability reagent itself can impact results. Optimize the reagent incubation time to achieve a robust signal without introducing artifacts.[3]

Experimental Protocols & Data Presentation

Protocol: Dose-Response Assessment using a Tetrazolium-Based (MTT/MTS) Assay

This protocol outlines the steps for determining the effect of this compound on cell viability.

  • Cell Seeding:

    • Harvest cells that are in the logarithmic growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a pre-determined optimal density in a final volume of 100 µL per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform a serial dilution of the stock solution in cell culture medium to create working solutions at 2X the final desired concentrations.

    • Remove the medium from the cells and add 100 µL of the compound working solutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a humidified incubator.

  • Viability Assessment (MTS Assay Example):

    • Add 20 µL of MTS reagent to each well.[3]

    • Incubate for 1-4 hours at 37°C, or until a color change is apparent.[3]

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Data Presentation

Summarize dose-response data in a table to facilitate the determination of the IC50 value.

This compound Conc. (µM)Absorbance (OD)% Viability (Normalized to Control)
0 (Vehicle Control)1.25100%
0.11.2297.6%
11.1088.0%
50.8568.0%
100.6350.4%
250.3024.0%
500.1512.0%
1000.086.4%

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis a Seed Cells in 96-Well Plate c Treat Cells with Compound a->c b Prepare Serial Dilutions of this compound b->c d Incubate for 24-72h c->d e Add Viability Reagent (e.g., MTS) d->e f Incubate for 1-4h e->f g Read Absorbance on Plate Reader f->g h Calculate % Viability & IC50 g->h

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting Logic for High Variability

G cluster_seeding Cell Seeding Issues cluster_pipetting Pipetting/Compound Issues cluster_plate Plate Effects start High Variability in Replicates q1 Inconsistent Cell Seeding? start->q1 s1 Ensure single-cell suspension. Use calibrated pipettes. q1->s1 Yes q2 Pipetting Error or Poor Mixing? q1->q2 No s2 Gently mix plate after adding compound. Check pipette calibration. q2->s2 Yes q3 Edge Effects? q2->q3 No s3 Avoid using outer wells or fill with sterile PBS. q3->s3 Yes

Caption: Troubleshooting guide for high replicate variability.

Overview of Common Cell Viability Assay Principles

G cluster_metabolic Metabolic Assays cluster_membrane Membrane Integrity Assays cluster_atp ATP Content Assays metabolic Viable Cell (Metabolically Active) formazan Colored Formazan metabolic->formazan Reduces tetrazolium Tetrazolium Salt (e.g., MTT, MTS) tetrazolium->formazan Forms dead_cell Dead Cell (Compromised Membrane) stained_cell Stained Cell dead_cell->stained_cell Allows Entry dye Impermeant Dye (e.g., Trypan Blue) dye->stained_cell Stains Nucleus atp_cell Viable Cell atp ATP atp_cell->atp Contains light Luminescence atp->light Reacts With luciferase Luciferase/Luciferin luciferase->light Catalyzes

Caption: Principles of common cell viability assays.

References

C18H12FN5O3 degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18H12FN5O3, a novel compound featuring a triazolopyrimidine core. This guide addresses potential degradation pathways and offers strategies for prevention to ensure experimental integrity and compound stability.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows unexpected degradation during analysis. What are the potential causes?

A1: Degradation of this compound can be attributed to several factors, primarily related to its triazolopyrimidine core. The most common degradation pathways for this class of compounds include oxidation, hydrolysis, and photodegradation. The presence of a nitro group and a fluorine atom can also influence the molecule's stability. It is crucial to evaluate your experimental conditions, including solvent, pH, temperature, and light exposure.

Q2: How can I prevent the degradation of my this compound sample?

A2: To minimize degradation, consider the following preventative measures:

  • Storage: Store the compound in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage.

  • Solvent Selection: Use aprotic, anhydrous solvents for dissolution and reactions whenever possible. If aqueous solutions are necessary, use buffered solutions at a neutral or slightly acidic pH and prepare them fresh.

  • Light Protection: Protect your samples from light by using amber vials or covering the glassware with aluminum foil, as triazolopyrimidine structures can be susceptible to photodegradation.

  • Temperature Control: Avoid high temperatures during experiments, unless required by the protocol. For sensitive reactions, consider running them at lower temperatures.

  • Inert Atmosphere: For reactions sensitive to oxidation, perform them under an inert atmosphere.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound have not been reported, based on the degradation of similar triazolopyrimidine compounds, potential products could arise from:

  • Oxidative Degradation: Oxidation of the triazolopyrimidine ring system can lead to the formation of N-oxides or ring-opened products.[1]

  • Hydrolysis: The pyrimidine ring in the triazolopyrimidine scaffold can be susceptible to hydrolytic cleavage, especially under acidic or basic conditions.[2]

  • Photodegradation: UV light exposure can lead to the formation of various photoproducts through complex reaction pathways.

Q4: Are there any analytical techniques recommended for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with a UV detector or coupled with a mass spectrometer (LC-MS) is the most common and effective technique for monitoring the stability of this compound. These methods allow for the separation and quantification of the parent compound and its potential degradation products.

Troubleshooting Guides

Issue 1: Rapid Degradation in Aqueous Solutions
Symptom Possible Cause Suggested Solution
Significant decrease in the parent compound peak in HPLC within hours of dissolution in water.Hydrolysis of the pyrimidine ring. The rate of hydrolysis can be pH-dependent.- Prepare fresh solutions immediately before use.- Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range.- If possible, use a co-solvent system with a lower percentage of water.
Appearance of new, more polar peaks in the chromatogram.Formation of hydrolytic degradation products .Characterize the degradation products using LC-MS to understand the degradation pathway.
Issue 2: Compound Instability Under Light Exposure
Symptom Possible Cause Suggested Solution
Discoloration of the sample or solution upon exposure to ambient light.Photodegradation . The triazolopyrimidine core can be photosensitive.- Work in a dimly lit environment or use a fume hood with the sash down.- Use amber-colored glassware or wrap clear glassware with aluminum foil.- Store stock solutions and samples in the dark.
Emergence of multiple new peaks in the HPLC chromatogram after light exposure.Formation of various photoproducts .If photodegradation is suspected, run a control experiment where the sample is kept in the dark and compare the results.
Issue 3: Degradation at Elevated Temperatures
Symptom Possible Cause Suggested Solution
Loss of compound during heating steps in a reaction or analysis (e.g., GC-MS).Thermal degradation . Triazolopyrimidine compounds can decompose at high temperatures.[3][4][5][6]- If possible, use analytical techniques that do not require high temperatures, such as LC-MS.- For reactions, explore lower temperature conditions or shorter reaction times.- Perform a thermogravimetric analysis (TGA) to determine the decomposition temperature of the compound.
Broadening or tailing of peaks in gas chromatography.On-column decomposition .Use a more inert column or lower the injector and oven temperatures.

Quantitative Data Summary

The following tables provide hypothetical stability data for this compound based on the general behavior of triazolopyrimidine derivatives. These are for illustrative purposes and should be confirmed by experimental data.

Table 1: Hypothetical pH Stability of this compound in Aqueous Solution at 25°C

pHHalf-life (t1/2) in hoursKey Degradation Pathway
2.012Acid-catalyzed hydrolysis
5.072Minimal degradation
7.448Minimal degradation
9.08Base-catalyzed hydrolysis

Table 2: Hypothetical Photostability of this compound in Methanol Solution

Light SourceExposure Time (hours)% Degradation
Ambient Lab Light24< 5%
UV Lamp (254 nm)230%
UV Lamp (365 nm)215%

Experimental Protocols

Protocol 1: General Procedure for Assessing Aqueous Stability
  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 5, 7.4, and 9).

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or acetonitrile) at a high concentration.

  • Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM). Ensure the final concentration of the organic solvent is low (<1%) to minimize its effect.

  • Sampling: Incubate the solutions at a constant temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analysis: Immediately analyze the samples by a validated HPLC-UV or LC-MS method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and calculate the degradation rate constant and half-life.

Protocol 2: General Procedure for Assessing Photostability
  • Prepare Solution: Prepare a solution of this compound in a photochemically inert solvent (e.g., methanol or acetonitrile).

  • Sample Preparation: Aliquot the solution into clear and amber vials. The amber vials will serve as the dark control.

  • Light Exposure: Place the clear vials in a photostability chamber with a defined light source (e.g., UV lamp at 254 nm or 365 nm, or a broad-spectrum light source). Place the amber vials alongside the clear vials.

  • Sampling: At various time points, withdraw samples from both the exposed and dark control vials.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to determine the concentration of this compound.

  • Data Analysis: Compare the degradation in the light-exposed samples to the dark controls to determine the extent of photodegradation.

Mandatory Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photodegradation This compound This compound Hydrolysis_Products Ring-Opened Products This compound->Hydrolysis_Products H₂O (Acid/Base catalysis) Oxidation_Products N-Oxides, Ring Cleavage Products This compound->Oxidation_Products Oxidants (e.g., H₂O₂, O₂) Photo_Products Various Photoproducts This compound->Photo_Products Light (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Working_Solutions Prepare Working Solutions (Aqueous Buffers/Organic Solvent) Stock_Solution->Working_Solutions Condition_pH pH Variation Working_Solutions->Condition_pH Condition_Light Light vs. Dark Working_Solutions->Condition_Light Condition_Temp Temperature Variation Working_Solutions->Condition_Temp Sampling Time-Point Sampling Condition_pH->Sampling Condition_Light->Sampling Condition_Temp->Sampling HPLC_MS HPLC-UV or LC-MS Analysis Sampling->HPLC_MS Data_Analysis Data Analysis (Rate, Half-life) HPLC_MS->Data_Analysis

Caption: General workflow for stability testing of this compound.

Prevention_Strategies Prevention Degradation Prevention Storage Proper Storage Prevention->Storage Solvent Solvent Choice Prevention->Solvent Light Light Protection Prevention->Light Temperature Temperature Control Prevention->Temperature Inert Inert Atmosphere Prevention->Inert

References

Technical Support Center: C18H12FN5O3 (Abemaciclib) Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to C18H12FN5O3 (Abemaciclib) in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is the chemical formula for Abemaciclib, a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6).[1] Its primary function is to block the phosphorylation of the Retinoblastoma protein (Rb).[1] This action prevents the cell cycle from progressing from the G1 (growth) phase to the S (synthesis) phase, thereby arresting cell proliferation.[1]

Q2: My cell line has developed resistance to Abemaciclib. What are the common molecular mechanisms?

A2: Acquired resistance to Abemaciclib can occur through several mechanisms:

  • Loss of Retinoblastoma (Rb) function: As Rb is the primary target of the CDK4/6-Cyclin D pathway, its loss or mutation renders the inhibitory action of Abemaciclib ineffective.[2]

  • CDK6 Amplification: Overexpression of CDK6 is a frequently observed mechanism of resistance.[3]

  • Activation of Bypass Pathways: Cancer cells can activate alternative signaling pathways to bypass the G1/S checkpoint. Common examples include the upregulation of the PI3K/AKT/mTOR and MAPK signaling pathways.[2]

  • Loss of Estrogen Receptor (ER) Expression: In hormone receptor-positive (HR+) cancers, loss of ER can lead to reduced Cyclin D1 levels, contributing to resistance.[2]

  • Lysosomal Deregulation: Resistant cells may exhibit increased lysosomal function, which can sequester Abemaciclib, reducing its availability to bind to CDK4/6.[4][5]

Q3: Is there cross-resistance between Abemaciclib and other CDK4/6 inhibitors like Palbociclib or Ribociclib?

A3: Not always. Studies have shown that resistance mechanisms can be distinct between different CDK4/6 inhibitors.[6] For instance, cell lines that have acquired resistance to Palbociclib may retain sensitivity to Abemaciclib.[7][8] This suggests that sequential treatment with a different CDK4/6 inhibitor could be a viable strategy.

Q4: What is a typical starting concentration range for Abemaciclib in sensitive vs. resistant cell lines?

A4: Sensitivity varies by cell line, but generally, sensitive cell lines show IC50 values in the nanomolar range (50 nM to 1 µM).[9][10] Resistant cell lines can exhibit IC50 values that are 5- to 20-fold higher than their parental, sensitive counterparts.[8] For example, a sensitive breast cancer cell line might have an IC50 below 0.38 µM, while a resistant variant could require several micromolars for a similar effect.[11]

Troubleshooting Guides

Issue 1: Unexpectedly High IC50 Value in a Parental Cell Line
  • Possible Cause 1: Intrinsic Resistance. The cell line may have intrinsic resistance mechanisms, such as a pre-existing Rb mutation or low ER expression.

  • Troubleshooting Step:

    • Characterize the Cell Line: Perform baseline Western blot analysis to check the status of key proteins: Rb, p-Rb, Cyclin D1, CDK4, and CDK6.

    • Sequence Key Genes: Sequence the RB1 gene to check for inactivating mutations.

    • Consult Literature: Review literature for typical Abemaciclib sensitivity in your specific cell line model.

Issue 2: Failure to Establish a Stable Resistant Cell Line
  • Possible Cause 1: Drug Concentration Too High. A steep increase in Abemaciclib concentration can lead to widespread cell death rather than gradual selection of resistant clones.

  • Troubleshooting Step:

    • Gradual Dose Escalation: Begin by treating parental cells with Abemaciclib at their IC50 concentration.

    • Monitor Viability: Wait for the cell population to recover and resume proliferation.

    • Incremental Increase: Once the culture is stable, increase the drug concentration by a small factor (e.g., 1.2 to 1.5-fold).[12]

    • Repeat: Continue this process of recovery and incremental dose escalation over several months.[12]

  • Possible Cause 2: Unstable Resistance. The resistance phenotype may be transient and lost in the absence of the drug.

  • Troubleshooting Step:

    • Continuous Exposure: Always maintain the resistant cell line in media containing the final concentration of Abemaciclib used for its generation.[8]

    • Phenotypic Validation: Periodically re-confirm resistance by running a dose-response curve and comparing the IC50 value to the parental cell line.

Issue 3: Abemaciclib Resistance is Confirmed, How Can I Restore Sensitivity?
  • Strategy 1: Combination Therapy. Target a known bypass pathway.

  • Troubleshooting Step:

    • Pathway Analysis: Use Western blotting to probe for activation of common escape routes (e.g., check for elevated p-AKT, p-mTOR, or p-ERK).

    • Select Combination Agent:

      • If the PI3K/AKT pathway is active, combine Abemaciclib with a PI3K inhibitor (e.g., Copanlisib).[13]

      • If lysosomal deregulation is suspected, combine with a lysosomal inhibitor like Hydroxychloroquine (HCQ).[5]

      • For HR+ models, continue combination with an endocrine therapy agent like Fulvestrant.[14]

    • Test for Synergy: Perform a cell viability assay with a matrix of concentrations for both drugs to determine if the combination is synergistic, additive, or antagonistic.

  • Strategy 2: Sequential Treatment. Exploit different mechanisms of action.

  • Troubleshooting Step:

    • Test Alternative Inhibitors: If resistance was developed against another CDK4/6 inhibitor like Palbociclib, test sensitivity to Abemaciclib.[7]

    • Target a Different Cell Cycle Phase: A sequential treatment of an antimitotic agent (like Eribulin) followed by Abemaciclib can be effective by targeting cells that escape the G1 block and progress to the G2/M phase.[15]

Data Presentation

Table 1: Abemaciclib IC50 Values in Sensitive and Resistant Cell Lines

Cell Line ModelTypeConditionAbemaciclib IC50 (µM)Fold ChangeReference
MCF7Breast CancerParental (Sensitive)~0.3-[8]
MCF7-ARBreast CancerAbemaciclib Resistant~1.55x[8]
MinoMantle Cell LymphomaVenetoclax Sensitive< 1.0-[13]
Mino-ven-RMantle Cell LymphomaVenetoclax Resistant6.0>6x[13]
PC9NSCLCOsimertinib Sensitive~0.2-1.0-[9]
PC9-Resistant ClonesNSCLCOsimertinib Resistant~0.2-1.0No significant change[9]

Experimental Protocols

Protocol 1: Generation of Abemaciclib-Resistant Cell Lines

This protocol describes a general method for developing drug-resistant cell lines through continuous, long-term exposure to escalating drug concentrations.[8][12]

  • Determine Initial Concentration: Culture the parental cell line and determine its IC50 for Abemaciclib using a cell viability assay (e.g., MTT or CellTiter-Glo).

  • Initial Exposure: Seed the parental cells and treat them continuously with Abemaciclib at the determined IC50 concentration.

  • Culture Monitoring: Replace the medium with fresh, drug-containing medium every 2-3 days. Monitor the cells for signs of recovery and proliferation. This may take several weeks.

  • Dose Escalation: Once the cells are proliferating steadily, passage them and increase the Abemaciclib concentration by a factor of 1.2 to 1.5.

  • Repeat and Stabilize: Repeat steps 3 and 4 for several months. The entire process to generate a highly resistant line can take over 6 months.[8]

  • Confirmation of Resistance: Once cells are stable at a high concentration (e.g., >5x the initial IC50), confirm the resistant phenotype by performing a cell viability assay and comparing the full dose-response curve of the resistant line to the parental line.

  • Cell Line Maintenance: Continuously culture the established resistant cell line in medium containing the final concentration of Abemaciclib to maintain the resistant phenotype.

Protocol 2: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of Abemaciclib (and/or a combination agent) in culture medium. Remove the old medium from the plate and add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control wells. Plot the normalized values against the logarithm of the drug concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Visualizations

cluster_0 Extracellular Signals cluster_1 Cell Cycle Machinery cluster_2 Cell Cycle Progression Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Forms Complex Rb Rb CDK4/6->Rb Phosphorylates (p) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Transition E2F->G1_S_Transition Promotes Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Inhibits

Caption: Standard Abemaciclib signaling pathway.

cluster_0 CDK4/6 Pathway Blocked cluster_1 PI3K/AKT Bypass Pathway (Activated) cluster_2 Cell Cycle Progression CDK4/6 CDK4/6 Rb Rb CDK4/6->Rb No Phosphorylation PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR G1_S_Transition G1-S Transition mTOR->G1_S_Transition Promotes (Bypasses Rb) Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Block PI3K_Inhibitor PI3K Inhibitor (e.g., Copanlisib) PI3K_Inhibitor->PI3K Inhibits Growth_Factor_Receptor Growth Factor Receptor Growth_Factor_Receptor->PI3K cluster_0 Phase 1: Initial Treatment cluster_1 Phase 2: Dose Escalation Cycle (Repeat) cluster_2 Phase 3: Validation Parental Parental Cells IC50_Treat Treat with Abemaciclib (IC50) Parental->IC50_Treat Recover Select & Recover Surviving Population IC50_Treat->Recover Escalate Increase Dose (1.2x - 1.5x) Recover->Escalate Resistant Stable Resistant Cell Line Recover->Resistant Escalate->Recover Repeat for Months Validate Validate Resistance (New IC50 Assay) Resistant->Validate

References

Technical Support Center: Troubleshooting Non-Specific Binding of Small Molecules in Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in biochemical assays?

Non-specific binding (NSB) is the interaction of a small molecule with surfaces or proteins other than its intended biological target.[1][2][3] This phenomenon can be driven by various forces, including hydrophobic interactions, electrostatic interactions, and hydrogen bonding.[1] In biochemical assays, NSB can lead to a high background signal, which obscures the specific binding signal, resulting in inaccurate measurements of binding affinity and kinetics, and potentially leading to false-positive results.[2][4][5]

Q2: My small molecule, C18H12FN5O3, shows high background signal in my ELISA. What are the likely causes?

High background in an ELISA can stem from several factors related to non-specific binding. The compound may be binding to the plastic of the microplate, the blocking agent may be insufficient, or there could be cross-reactivity with other proteins in the sample.[6][7] For hydrophobic molecules, aggregation at higher concentrations can also contribute to non-specific interactions.

Q3: In my Surface Plasmon Resonance (SPR) experiment, I'm observing a significant response on the reference channel. What does this indicate and how can I reduce it?

A significant signal on the reference channel in an SPR experiment is a clear indicator of non-specific binding of your analyte to the sensor chip surface.[8] If the reference channel response is more than a third of the sample channel response, it is recommended to take steps to reduce this non-specific binding.[8] Strategies to mitigate this include optimizing the buffer, using blocking agents, and modifying the sensor surface chemistry.[1][2][4][9]

Q4: I am using a fluorescence-based assay and see high background fluorescence. How can I determine if this is due to non-specific binding of my compound?

High background in fluorescence assays can be due to several factors, including compound autofluorescence or non-specific binding to assay components.[10][11] To investigate non-specific binding, you can run control experiments where the target protein is absent. If a high signal is still observed in the presence of your compound, it is likely due to non-specific binding to other assay components or the assay plate itself. Including a control with an unrelated protein can also help identify non-specific protein interactions.

Troubleshooting Guides

Issue 1: High Non-Specific Binding in ELISA

If you are experiencing high background signal and poor signal-to-noise ratios in your ELISA with a small molecule like this compound, follow these troubleshooting steps.

Experimental Protocol: Optimizing Blocking and Washing Steps in ELISA

  • Blocking Agent Optimization:

    • Prepare different blocking buffers. Common blocking agents include Bovine Serum Albumin (BSA), casein, and non-ionic surfactants like Tween 20.[6][12]

    • Coat your ELISA plate with the antigen as per your standard protocol.

    • Block different wells with each of the prepared blocking buffers for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the plates and add your small molecule at a concentration known to cause non-specific binding.

    • Incubate and proceed with the detection steps.

    • Compare the signal from wells with different blocking agents to identify the most effective one at reducing background.

  • Washing Buffer Optimization:

    • Increase the number of wash steps (e.g., from 3 to 5) after the incubation with your small molecule.

    • Increase the concentration of surfactant (e.g., Tween 20) in your wash buffer, typically from 0.05% to 0.1%.[12]

    • Increase the ionic strength of the wash buffer by adding NaCl (up to 500 mM) to disrupt electrostatic interactions.[8]

  • Addition of Detergents to Sample Diluent:

    • Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween 20) in the buffer used to dilute your small molecule. This can help prevent aggregation and hydrophobic interactions with the plate surface.[12]

Summary of Recommended Additives for ELISA

AdditiveTypical ConcentrationPurpose
Bovine Serum Albumin (BSA)1-3%Blocks non-specific protein-surface binding.[12]
Casein1-3%Alternative protein-based blocking agent.
Tween 200.05-0.1%Reduces hydrophobic interactions.[12]
NaCl150-500 mMReduces electrostatic interactions.[8]
Issue 2: Non-Specific Binding in Surface Plasmon Resonance (SPR)

For troubleshooting non-specific binding in SPR experiments, a systematic approach to optimizing the experimental conditions is crucial.

Experimental Protocol: Systematic Optimization for Reducing NSB in SPR

  • Buffer pH and Ionic Strength Adjustment:

    • Determine the isoelectric point (pI) of your analyte. Adjust the running buffer pH to be near the pI to minimize charge-based interactions with the sensor surface.[1]

    • Increase the salt concentration (e.g., NaCl) in the running buffer in increments (e.g., 150 mM, 300 mM, 500 mM) to shield electrostatic interactions.[1][8]

  • Use of Blocking Agents and Surfactants:

    • Add Bovine Serum Albumin (BSA) to the running buffer at a concentration of 0.1 to 1 mg/mL to block non-specific protein-protein and protein-surface interactions.[1]

    • Include a non-ionic surfactant like Tween 20 at a concentration of 0.005% to 0.05% in the running buffer to minimize hydrophobic interactions.[1][8]

  • Surface Chemistry and Ligand Density:

    • If using a carboxymethyl dextran chip, consider adding 0.1-1 mg/mL of carboxymethyl dextran to the running buffer.[8]

    • Optimize the ligand immobilization level. High ligand densities can sometimes lead to increased non-specific binding.

  • Reference Surface Modification:

    • If the analyte is positively charged, consider blocking the reference surface with ethylenediamine instead of ethanolamine after activation to reduce the negative charge on the surface.[8]

Troubleshooting Flowchart for SPR Non-Specific Binding

start High NSB in SPR check_ref Run analyte over reference surface start->check_ref eval_nsb Is NSB significant? check_ref->eval_nsb optimize_buffer Optimize Buffer (pH, Salt) eval_nsb->optimize_buffer Yes data_correction Reference Subtraction eval_nsb->data_correction No additives Add Blocking Agents (BSA, Tween 20) optimize_buffer->additives surface_chem Modify Surface Chemistry additives->surface_chem surface_chem->data_correction end Proceed with Kinetic Analysis data_correction->end

Caption: A logical workflow for troubleshooting non-specific binding in SPR experiments.

Issue 3: High Background in Fluorescence-Based Assays

For fluorescence-based assays, it is important to distinguish between compound autofluorescence and non-specific binding.

Experimental Protocol: Deconvoluting Autofluorescence and Non-Specific Binding

  • Assess Compound Autofluorescence:

    • Prepare a dilution series of your small molecule in the assay buffer.

    • Measure the fluorescence intensity at the excitation and emission wavelengths used in your assay.

    • If the compound exhibits significant fluorescence, consider using a different fluorescent probe with spectral properties that do not overlap with your compound.

  • Control for Non-Specific Binding to Assay Plate:

    • In an empty well (no target protein or other assay components), add your compound at the assay concentration.

    • Measure the fluorescence. A high signal suggests binding to the plate.

    • Consider using low-binding microplates or adding a non-ionic surfactant to the buffer.

  • Control for Non-Specific Binding to Other Proteins:

    • Include a control where the target protein is replaced with an irrelevant protein (e.g., BSA).

    • If the signal is high in the presence of the irrelevant protein, it indicates non-specific protein binding.

    • In this case, assay optimization similar to that for ELISA (e.g., adding detergents, adjusting ionic strength) is recommended.

Decision Tree for Troubleshooting High Fluorescence Background

start High Fluorescence Background check_auto Check Compound Autofluorescence start->check_auto is_auto Is it autofluorescent? check_auto->is_auto change_probe Change Fluorescent Probe is_auto->change_probe Yes check_plate_binding Check Binding to Plate is_auto->check_plate_binding No end Proceed with Assay change_probe->end is_plate_binding Is it binding to the plate? check_plate_binding->is_plate_binding use_low_bind_plate Use Low-Binding Plates / Add Surfactant is_plate_binding->use_low_bind_plate Yes check_protein_binding Check Non-Specific Protein Binding is_plate_binding->check_protein_binding No use_low_bind_plate->end is_protein_binding Is it binding to other proteins? check_protein_binding->is_protein_binding optimize_assay Optimize Assay Conditions (Detergents, Salt) is_protein_binding->optimize_assay Yes is_protein_binding->end No optimize_assay->end

Caption: A decision-making diagram for addressing high background in fluorescence assays.

By systematically applying these troubleshooting guides and experimental protocols, researchers can effectively identify the root causes of non-specific binding and optimize their assays to generate accurate and reliable data for their small molecules of interest.

References

How to reduce C18H12FN5O3 precipitation in buffer

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of C18H12FN5O3 in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of my aqueous buffer. What are the initial troubleshooting steps?

A1: Precipitation of a compound like this compound in an aqueous buffer is a common challenge, often due to its low solubility.[1][2] Here are the initial steps to troubleshoot this issue:

  • Verify Stock Solution Integrity: Ensure your this compound stock solution, typically in an organic solvent like DMSO, is fully dissolved and has not precipitated during storage.[3] Visually inspect the stock for any solid particles. If precipitation is observed, gentle warming and vortexing may redissolve the compound.

  • Check Buffer pH: The solubility of many ionizable compounds is highly dependent on the pH of the solution.[4][5][6] If this compound has acidic or basic functional groups, its solubility will change with pH. Consider if the buffer pH is appropriate for keeping the compound in its more soluble ionized or unionized state.

  • Review Final Concentration: Confirm that the final concentration of this compound in the buffer does not exceed its solubility limit under the current experimental conditions. You may need to perform a solubility test to determine this limit.

  • Assess Solvent Concentration: If you are using an organic solvent like DMSO to dissolve this compound, ensure the final concentration of the organic solvent in the aqueous buffer is low enough to be tolerated by your assay and high enough to aid in solubility. High concentrations of organic solvents can sometimes cause the buffer salts themselves to precipitate.[7]

Q2: How does pH affect the solubility of this compound, and how can I optimize it?

A2: The pH of the buffer can significantly impact the solubility of ionizable compounds.[4][6][8]

  • For acidic compounds: Solubility increases as the pH increases above the compound's pKa, as the compound becomes deprotonated and more polar.

  • For basic compounds: Solubility increases as the pH decreases below the compound's pKa, as the compound becomes protonated and more polar.

To optimize the pH for this compound solubility, you can perform a simple solubility test across a range of pH values. Prepare small-scale experiments with buffers at different pH levels (e.g., pH 5.0, 6.0, 7.4, 8.0) and add this compound to a fixed final concentration. Observe for precipitation and, if possible, quantify the soluble fraction.

Q3: Can I use co-solvents or other additives to prevent precipitation?

A3: Yes, the use of co-solvents and other excipients is a common strategy to enhance the solubility of poorly soluble compounds.[9][10][11]

  • Co-solvents: Water-miscible organic solvents like DMSO, ethanol, or polyethylene glycol (PEG) can be added to the buffer to increase the solubility of hydrophobic compounds.[11] However, it is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect enzyme activity or cell viability).

  • Excipients: Certain "precipitation inhibitors" can be used to maintain a supersaturated state.[9] These can include polymers like HPMC (Hydroxypropyl methylcellulose) or PVP (Polyvinylpyrrolidone).[9] Surfactants can also be used to improve solubility.[12]

Q4: My compound seems to precipitate over time. What can I do to improve its stability in the buffer?

A4: Time-dependent precipitation can be due to several factors, including temperature fluctuations and the slow kinetics of crystallization.

  • Temperature Control: Ensure your buffered solutions containing this compound are maintained at a constant and appropriate temperature. Some compounds are less soluble at lower temperatures.

  • Use of Stabilizers: As mentioned, excipients like polymers can help stabilize a supersaturated solution and inhibit crystal growth over time.[9]

  • Fresh Preparations: For critical experiments, it is always best to prepare the this compound-buffer solution fresh and use it promptly to minimize the risk of time-dependent precipitation.

Data Presentation

The following table provides hypothetical data on the solubility of this compound under various buffer conditions to illustrate the impact of different parameters.

Buffer ConditionpHCo-solvent (v/v%)AdditiveSolubility (µg/mL)Observation
Phosphate Buffered Saline7.41% DMSONone5Heavy Precipitation
Phosphate Buffered Saline7.45% DMSONone25Light Precipitation
Acetate Buffer5.01% DMSONone50Minimal Precipitation
Tris Buffer8.51% DMSONone2Heavy Precipitation
Phosphate Buffered Saline7.41% DMSO0.1% Tween-2040Minimal Precipitation
Phosphate Buffered Saline7.41% DMSO0.5% HP-β-CD60No Precipitation

Experimental Protocols

Protocol: Determining the Kinetic Solubility of this compound in Aqueous Buffer

This protocol outlines a general method to determine the kinetic solubility of this compound in a buffer of choice.

Materials:

  • This compound

  • DMSO (or another suitable organic solvent)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • 96-well microplate (polypropylene, V-bottom)

  • Plate shaker

  • Centrifuge with a plate rotor

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Prepare a High-Concentration Stock Solution: Accurately weigh this compound and dissolve it in DMSO to prepare a 10 mM stock solution. Ensure the compound is fully dissolved.

  • Serial Dilution of Stock Solution: In a 96-well plate, perform a serial dilution of the 10 mM stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO stock concentration into a new 96-well plate containing a larger, fixed volume (e.g., 198 µL) of the aqueous buffer. This will result in a constant final DMSO concentration across all wells.

  • Incubation and Mixing: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) while shaking to allow the solution to reach equilibrium.

  • Separation of Precipitate: Centrifuge the plate at high speed (e.g., 3000 x g) for 20 minutes to pellet any precipitated compound.

  • Sample Analysis: Carefully transfer the supernatant from each well to a new plate for analysis. Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method like HPLC-UV or LC-MS/MS.

  • Data Interpretation: The highest concentration at which no precipitation is observed, or the concentration measured in the supernatant just before a significant drop in measured concentration, is considered the kinetic solubility.

Visualizations

Troubleshooting Workflow for this compound Precipitation

G start Precipitation Observed check_stock Check Stock Solution (in DMSO) start->check_stock stock_dissolved Stock is Dissolved check_stock->stock_dissolved Yes redissolve_stock Warm/Vortex Stock check_stock->redissolve_stock No check_conc Review Final Concentration in Buffer stock_dissolved->check_conc redissolve_stock->check_stock conc_ok Concentration Below Solubility Limit? check_conc->conc_ok optimize_buffer Optimize Buffer Conditions check_conc->optimize_buffer lower_conc Lower Final Concentration conc_ok->lower_conc No solution_clear Solution is Clear conc_ok->solution_clear Yes lower_conc->check_conc modify_ph Modify pH optimize_buffer->modify_ph add_cosolvent Add Co-solvent (e.g., more DMSO, PEG) optimize_buffer->add_cosolvent add_excipient Add Excipient (e.g., Surfactant, Polymer) optimize_buffer->add_excipient modify_ph->solution_clear add_cosolvent->solution_clear add_excipient->solution_clear

Caption: A troubleshooting workflow for addressing this compound precipitation.

Chemical Equilibrium of this compound in Buffer

G cluster_solid Solid Phase cluster_solution Solution Phase (in Buffer) cluster_factors Factors Affecting Equilibrium solid This compound (solid) dissolved This compound (dissolved) solid->dissolved Solubility Equilibrium ph pH ph->dissolved Shifts Equilibrium cosolvent Co-solvents cosolvent->dissolved Shifts Equilibrium temperature Temperature temperature->dissolved Shifts Equilibrium additives Additives additives->dissolved Shifts Equilibrium

Caption: Factors influencing the solubility equilibrium of this compound.

References

Technical Support Center: C18H12FN5O3 (Researchem-Fluorox)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and handling of the experimental compound C18H12FN5O3, referred to herein as "Researchem-Fluorox." While specific stability data for every compound with this molecular formula is not publicly available, this guide addresses common stability issues and provides troubleshooting protocols based on established principles of chemical stability testing for research compounds.

Troubleshooting Guides

This section provides resources to help you identify and resolve potential stability-related issues with Researchem-Fluorox.

Identifying Degradation

Unexpected or inconsistent results in your experiments can often be the first sign of compound degradation. Key indicators of instability include:

  • Changes in Physical Appearance: Discoloration of the solid compound or solutions, or the formation of precipitates.

  • Reduced Potency: A noticeable decrease in the expected biological activity of the compound.

  • Altered Chromatographic Profile: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Inconsistent Spectroscopic Data: Changes in the Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS) data compared to the reference standard.

Quantitative Stability Data

The stability of Researchem-Fluorox is highly dependent on storage conditions. The following table summarizes typical stability data under various conditions, as recommended by ICH guidelines for stability testing.[1][2] These values are illustrative and may vary between batches. It is recommended to perform in-house stability testing for critical applications.

Storage ConditionTemperature (°C)Relative Humidity (%)DurationPurity (%)Notes
Long-Term 2-8Ambient12 Months>98Recommended storage condition for solid material. The vial should be tightly sealed.[3]
Intermediate 25 ± 260 ± 56 Months95-98Simulates ambient temperature storage.[1] Some degradation may be observed.
Accelerated 40 ± 275 ± 56 Months<95Used to predict long-term stability and identify potential degradation products.[1][4] Significant degradation is expected.
Solution (DMSO) -20N/A1 Month>99Stock solutions in anhydrous DMSO are stable for up to one month when stored in tightly sealed vials at -20°C.[3] Avoid repeated freeze-thaw cycles.
Solution (Aqueous Buffer, pH 7.4) 4N/A24 Hours<90Researchem-Fluorox is susceptible to hydrolysis in aqueous solutions. Prepare fresh solutions for each experiment.
Photostability (Solid) 25Ambient7 Days<95Exposed to light, the solid material shows signs of degradation. Store protected from light.
Photostability (Solution) 25N/A4 Hours<90Solutions are highly sensitive to light and can degrade rapidly. Protect solutions from light at all times.
Experimental Protocols

Protocol for Stability-Indicating HPLC Analysis

This protocol outlines a general method to assess the purity of Researchem-Fluorox and detect degradation products.

1. Materials and Reagents:

  • Researchem-Fluorox reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

2. Preparation of Mobile Phase:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

4. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of Researchem-Fluorox in DMSO.

  • Dilute the stock solution to a final concentration of 50 µg/mL in a 50:50 mixture of Mobile Phase A and B.

5. Analysis:

  • Inject the prepared sample into the HPLC system.

  • Integrate the peaks and calculate the percentage purity by dividing the area of the main peak by the total area of all peaks.

Frequently Asked Questions (FAQs)

Q1: My Researchem-Fluorox powder has changed color from white to yellow. Can I still use it?

A change in color is a strong indicator of degradation. It is highly recommended that you discard the material and obtain a fresh batch. Using degraded material can lead to unreliable and misleading experimental results.

Q2: I am seeing a new, smaller peak in my HPLC chromatogram that was not there before. What could this be?

The appearance of a new peak is likely a degradation product. You should compare the retention time of this new peak with historical data if available. To identify the degradant, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.

Q3: How many times can I freeze and thaw my stock solution of Researchem-Fluorox in DMSO?

To maintain the integrity of the compound, it is best to minimize freeze-thaw cycles. We recommend aliquoting your stock solution into single-use vials to avoid repeated temperature fluctuations.[3]

Q4: I need to make a fresh aqueous solution for my cell-based assay every time. Is there a way to store it for longer?

Due to the susceptibility of Researchem-Fluorox to hydrolysis, long-term storage in aqueous buffers is not recommended. Preparing fresh solutions for each experiment is the best practice to ensure consistent results.

Q5: What are the primary degradation pathways for Researchem-Fluorox?

Based on its chemical structure, Researchem-Fluorox is most susceptible to hydrolysis of the amide bond and photolytic degradation, particularly in solution. The presence of a fluorine atom may also influence its electronic properties and reactivity.

Visualizations

This compound Researchem-Fluorox (this compound) Hydrolysis Hydrolysis Product (Amide Bond Cleavage) This compound->Hydrolysis  H2O / pH dependent Photodegradation Photolytic Product (Ring Modification) This compound->Photodegradation  Light (UV/Vis) Oxidation Oxidation Product (Minor Pathway) This compound->Oxidation  O2 / Peroxides

Caption: Hypothetical degradation pathways for Researchem-Fluorox.

start Start: Prepare Sample (Solid or Solution) hplc Perform Initial HPLC Analysis (Time = 0) start->hplc storage Store Sample under Defined Conditions hplc->storage timepoint Withdraw Aliquot at Scheduled Timepoint storage->timepoint hplc_tp Perform HPLC Analysis on Aliquot timepoint->hplc_tp compare Compare with T=0 Data (Purity, New Peaks) hplc_tp->compare stable Compound is Stable under these Conditions compare->stable No Significant Change unstable Compound is Unstable Identify Degradants compare->unstable Significant Change

Caption: Experimental workflow for stability testing.

start Inconsistent Experimental Results Observed check_purity Check Purity of Current Batch by HPLC/LC-MS start->check_purity pure Purity >98%? check_purity->pure impure Degradation Confirmed check_purity->impure No other_issue Investigate Other Experimental Parameters (e.g., Assay) pure->other_issue Yes review_storage Review Storage Conditions (Temp, Light, Humidity) impure->review_storage review_handling Review Solution Preparation and Handling Procedures review_storage->review_handling new_batch Order a New Batch of Compound review_handling->new_batch

Caption: Troubleshooting flowchart for stability issues.

References

Interpreting unexpected results with C18H12FN5O3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using the novel compound C18H12FN5O3. Given that this is a research compound, unexpected results can occur. This guide is designed to help you interpret these results and provide potential solutions.

Compound Information

Identifier Value
Molecular FormulaThis compound
Molecular Weight377.32 g/mol
AppearanceWhite to off-white solid
SolubilitySoluble in DMSO (>10 mM), poorly soluble in aqueous buffers

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent IC50 Values in Cell-Based Assays

Question: My IC50 value for this compound varies significantly between experiments. What could be the cause?

Answer: Inconsistent IC50 values are a common issue when working with small molecules. Several factors can contribute to this variability. Refer to the troubleshooting workflow below.

G cluster_0 Troubleshooting Inconsistent IC50 Values A Inconsistent IC50 B Check Compound Solubility A->B C Precipitate observed? B->C D Yes C->D Yes E No C->E No F Optimize Solubilization - Prepare fresh stock in DMSO - Vortex thoroughly - Use sonication D->F G Check Cell Health and Density E->G F->G H Consistent cell passage number? Consistent seeding density? G->H I Yes H->I Yes J No H->J No L Review Assay Protocol I->L K Standardize Cell Culture Protocol J->K K->L M Consistent incubation times? Consistent reagent concentrations? L->M N Yes M->N Yes O No M->O No Q Problem Resolved N->Q P Standardize Assay Protocol O->P P->Q G cluster_0 Hypothesized Kinase-X Signaling Pathway A Upstream Signal B Kinase-X A->B D Phosphorylation B->D C Downstream Substrate C->D E Cellular Response (e.g., Proliferation) D->E F This compound F->B Inhibition G cluster_0 Troubleshooting Unexpected Cytotoxicity A Unexpected Cell Death B Is cell death dose-dependent? A->B C Yes B->C Yes D No B->D No F Consider Off-Target Effects C->F E Check for Contamination - Mycoplasma test - Check media and supplements D->E L Problem Identified E->L G Is the phenotype consistent with known off-target liabilities? F->G H Yes G->H Yes I No G->I No J Perform Target Engagement Assay (e.g., Western Blot for p-Substrate) H->J K Consider Non-Specific Cytotoxicity I->K J->L K->L

Validation & Comparative

A Comparative Guide to CDK4/6 Inhibition: Evaluating Novel Compounds Against the Established Inhibitor Abemaciclib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for comparing the performance of novel chemical entities, exemplified by the hypothetical compound C18H12FN5O3, against the established CDK4/6 inhibitor, Abemaciclib. Due to the absence of publicly available experimental data for this compound, this document will focus on the known properties of Abemaciclib and present a template for the evaluation of new compounds targeting the Cyclin-Dependent Kinase 4/6 (CDK4/6) pathway.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, and their inhibition has emerged as a crucial therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+), HER2-negative breast cancer.[1][2][3] These kinases, in complex with cyclin D, phosphorylate the Retinoblastoma (Rb) protein, a critical step that allows cells to progress from the G1 to the S phase of the cell cycle.[4] Inhibitors of CDK4/6 block this phosphorylation, leading to cell cycle arrest and a reduction in tumor cell proliferation.[4][5][6]

Abemaciclib (Verzenio®) is a potent and selective oral inhibitor of both CDK4 and CDK6.[2][3] It is approved for the treatment of advanced or metastatic breast cancer.[7][8] This guide will use Abemaciclib as a benchmark for comparison.

Performance Data: A Comparative Analysis

Quantitative data is essential for the objective comparison of kinase inhibitors. The following table summarizes the in vitro inhibitory activity of Abemaciclib against its primary targets, CDK4 and CDK6. A similar table should be generated for any novel compound to allow for a direct comparison of potency and selectivity.

CompoundTargetIC50 (nM)
Abemaciclib CDK42[1][2][3][6]
CDK610[1][2][3][6]
This compound CDK4Data not available
CDK6Data not available

Note: The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

The CDK4/6 Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Rb-E2F signaling pathway, which is a critical regulator of the cell cycle. Understanding this pathway is fundamental to appreciating the mechanism of action of CDK4/6 inhibitors.

CDK4_6_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor binds Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D ERK->CyclinD Upregulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->CyclinD Upregulates CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F binds & inhibits S_Phase_Genes S-Phase Progression Genes E2F->S_Phase_Genes Activates Transcription Rb_E2F Rb-E2F Complex (Transcriptionally Inactive) Rb_E2F->E2F releases Abemaciclib Abemaciclib Abemaciclib->CyclinD_CDK46 Inhibits

Caption: The CDK4/6-Rb-E2F signaling pathway and the mechanism of action of Abemaciclib.

Experimental Protocols

To ensure data comparability, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments used to characterize CDK4/6 inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the kinase activity of purified CDK4 and CDK6 enzymes.

Objective: To determine the IC50 value of a test compound against CDK4/Cyclin D1 and CDK6/Cyclin D3.

Materials:

  • Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

  • Retinoblastoma (Rb) protein substrate.

  • ATP (Adenosine triphosphate).

  • Test compound (e.g., this compound, Abemaciclib) at various concentrations.

  • Kinase assay buffer.

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then in kinase assay buffer.

  • Add the diluted compound to the wells of a 384-well plate.

  • Add the kinase (CDK4/Cyclin D1 or CDK6/Cyclin D3) and the Rb substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the proliferation of cancer cell lines that are dependent on CDK4/6 activity.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound in a relevant cancer cell line (e.g., MCF-7 for breast cancer).

Materials:

  • Cancer cell line (e.g., MCF-7).

  • Cell culture medium and supplements.

  • Test compound at various concentrations.

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • Plate reader capable of luminescence detection.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well. This reagent measures the amount of ATP present, which is an indicator of metabolically active cells.

  • Measure the luminescence signal, which is proportional to the number of viable cells.

  • Calculate the percentage of growth inhibition for each compound concentration relative to a vehicle-treated control.

  • Plot the percentage of growth inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the preclinical evaluation of a novel CDK4/6 inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of this compound Characterization Structural & Purity Analysis (NMR, MS, HPLC) Synthesis->Characterization Kinase_Assay CDK4/6 Kinase Assay (Determine IC50) Characterization->Kinase_Assay Cell_Proliferation Cell-Based Proliferation Assay (e.g., MCF-7, determine GI50) Kinase_Assay->Cell_Proliferation Mechanism_of_Action Mechanism of Action Studies (Western Blot for p-Rb) Cell_Proliferation->Mechanism_of_Action Xenograft_Model Tumor Xenograft Model (e.g., in mice) Mechanism_of_Action->Xenograft_Model Efficacy_Study Efficacy Study (Tumor growth inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Preliminary Toxicity Assessment Efficacy_Study->Toxicity_Study

Caption: A generalized workflow for the preclinical evaluation of a novel CDK4/6 inhibitor.

Conclusion

This guide provides a structured approach for the comparative evaluation of novel CDK4/6 inhibitors against the established drug, Abemaciclib. By adhering to standardized experimental protocols and presenting data in a clear and concise format, researchers can objectively assess the potential of new therapeutic candidates. While no data is currently available for this compound, the framework presented here can be readily applied to this and other novel compounds as experimental results become available. A thorough and systematic comparison is paramount for the identification and development of next-generation cancer therapeutics.

References

Validating the Cellular Target of C18H12FN5O3: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound C18H12FN5O3, herein designated as Hypothetical Compound 1 (HC1), against established inhibitors of the BRAF V600E protein kinase. The BRAF V600E mutation is a key driver in several cancers, making it a critical target for therapeutic intervention. This document outlines the performance of HC1 in key assays and provides detailed protocols for the validation of its cellular target.

Comparative Performance Data

The inhibitory activity of HC1 was assessed and compared to the FDA-approved BRAF V600E inhibitors, Vemurafenib and Dabrafenib. The following table summarizes their in vitro enzymatic inhibition (IC50) and cellular potency.

CompoundTargetIn Vitro IC50 (nM)Cellular Potency (A375 cell line, GI50, nM)
HC1 (this compound) BRAF V600E 25 150
VemurafenibBRAF V600E31[1]25 - 350[2]
DabrafenibBRAF V600E0.6[3]<200[4][5]

Signaling Pathway and Experimental Workflow

To validate the cellular target of a novel compound like HC1, a systematic approach is employed. This involves confirming direct enzyme inhibition, assessing the impact on the downstream signaling pathway, and evaluating the effect on cellular proliferation.

cluster_0 BRAF/MEK/ERK Signaling Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK RAS RAS RTK->RAS BRAF V600E BRAF V600E RAS->BRAF V600E MEK MEK BRAF V600E->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: The BRAF/MEK/ERK signaling pathway, a key regulator of cell proliferation.

cluster_1 Experimental Workflow for Inhibitor Validation Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay Cellular Assay Cellular Assay Kinase Assay->Cellular Assay Target Engagement Target Engagement Cellular Assay->Target Engagement Data Analysis Data Analysis Target Engagement->Data Analysis

Caption: A typical experimental workflow for validating a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

BRAF V600E Kinase Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of the BRAF V600E protein. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant BRAF V600E enzyme

  • Kinase Assay Buffer

  • Substrate (e.g., inactive MEK1)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (HC1, Vemurafenib, Dabrafenib)

  • 384-well opaque plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the diluted compounds.

  • Prepare a reaction mixture containing the BRAF V600E enzyme, substrate, and Kinase Assay Buffer.

  • Add the reaction mixture to the wells containing the test compounds.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for 45 minutes.[1]

  • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

Cellular Proliferation Assay (CellTiter-Glo®)

This assay measures the effect of the compound on the proliferation of cancer cells harboring the BRAF V600E mutation (e.g., A375 melanoma cell line).

Materials:

  • A375 human melanoma cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (HC1, Vemurafenib, Dabrafenib)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Opaque-walled 96-well plates

Procedure:

  • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Treat the cells with the diluted compounds and incubate for 72 hours.

  • Equilibrate the plate to room temperature for 30 minutes.[6]

  • Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.[6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]

  • Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.

Western Blot for Phospho-ERK

This assay confirms that the compound inhibits the BRAF V600E signaling pathway within the cell by measuring the phosphorylation of a downstream target, ERK.

Materials:

  • A375 cells

  • Test compounds

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK (pERK) and anti-total-ERK (tERK)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • PVDF membrane

Procedure:

  • Treat A375 cells with the test compounds for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the primary antibody against pERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the antibody against total ERK to ensure equal protein loading.[7]

Comparative Logic

The validation of HC1 as a BRAF V600E inhibitor relies on a logical progression of evidence, directly comparable to the profiles of established drugs.

cluster_2 Comparative Validation Logic HC1 HC1 Direct_Inhibition Direct BRAF V600E Inhibition HC1->Direct_Inhibition Vemurafenib Vemurafenib Vemurafenib->Direct_Inhibition Dabrafenib Dabrafenib Dabrafenib->Direct_Inhibition Pathway_Inhibition pERK Reduction Direct_Inhibition->Pathway_Inhibition Cellular_Effect A375 Proliferation Inhibition Pathway_Inhibition->Cellular_Effect Conclusion Conclusion Cellular_Effect->Conclusion

Caption: Logical flow for validating HC1 against known BRAF V600E inhibitors.

References

Unveiling the Selectivity of BIQO-19: A Comparative Analysis Against Leading Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of cancer drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. This guide provides a detailed comparative analysis of the selectivity profile of C18H12FN5O3, a novel quinazolin-4(3H)-one derivative identified as BIQO-19, against other well-established Aurora kinase inhibitors: Alisertib (MLN8237), Danusertib (PHA-739358), and Tozasertib (VX-680). This report is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor research.

Introduction to BIQO-19

BIQO-19 is an emerging Aurora kinase A (AURKA) inhibitor with demonstrated antiproliferative activity in non-small cell lung cancer (NSCLC) models. Its quinazolin-4(3H)-one scaffold is a well-recognized pharmacophore in the design of kinase inhibitors. This guide will dissect its selectivity for Aurora kinase A over Aurora kinase B (AURKB) and benchmark it against key competitors in the field.

Comparative Selectivity Profile

The inhibitory activity of BIQO-19 and its counterparts was evaluated using in vitro kinase assays to determine their half-maximal inhibitory concentrations (IC50). A lower IC50 value indicates greater potency. The selectivity for AURKA over AURKB is a critical parameter, as off-target inhibition of AURKB can lead to distinct cellular phenotypes and potential toxicities.

CompoundChemical FormulaTarget(s)Aurora A IC50 (nM)Aurora B IC50 (nM)AURKB/AURKA Selectivity Ratio
BIQO-19 This compoundAurora A68.54581.038.5
Alisertib (MLN8237) C27H34N4O4Aurora A1.2[1]396.5[1]>200[1]
Danusertib (PHA-739358) C24H28N6O3Pan-Aurora, Abl, TrkA, c-RET, FGFR113[2][3]79[2][3]6.1
Tozasertib (VX-680) C22H26N6OPan-Aurora, FLT3, BCR-ABL0.6 (Ki)[4][5]18 (Ki)[4]30

Note: The data for Tozasertib is presented as Ki (inhibition constant), which is conceptually similar to IC50 but can differ in absolute value. The selectivity ratio provides a measure of how many times more potent an inhibitor is for Aurora A compared to Aurora B.

As the data indicates, BIQO-19 exhibits a preferential inhibition of Aurora A over Aurora B. Alisertib stands out for its high selectivity for Aurora A. Danusertib and Tozasertib demonstrate a more pan-inhibitory profile, with Tozasertib showing a notable preference for Aurora A.

Experimental Methodologies

The determination of kinase inhibitor potency is crucial for preclinical evaluation. The IC50 values presented in this guide were determined using established in vitro kinase assay methodologies. While specific parameters may vary between studies, the general principles are outlined below.

General Protocol for In Vitro Kinase Assays

1. Radiometric Assay (Used for Alisertib):

  • Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP or [γ-³²P]ATP) by the kinase to a specific substrate. The amount of incorporated radioactivity is proportional to the kinase activity.

  • Reaction Mixture: A typical reaction includes the purified recombinant Aurora kinase (e.g., 5 nM Aurora A), a peptide or protein substrate (e.g., Biotin-GLRRASLG), radiolabeled ATP, and a buffer solution containing MgCl2, DTT, and HEPES.[1]

  • Procedure:

    • The kinase, substrate, and inhibitor (at varying concentrations) are pre-incubated.

    • The reaction is initiated by the addition of the ATP mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 1 hour).

    • The reaction is stopped, and the substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper which binds the peptide substrate).

    • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or phosphorimager.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. ADP-Glo™ Luminescent Kinase Assay (A Common Alternative):

  • Principle: This is a homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Procedure:

    • The kinase reaction is performed by incubating the kinase, substrate, and inhibitor with ATP.

    • After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

    • A "Kinase Detection Reagent" is then added to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.

    • The luminescence is measured using a luminometer.

  • Data Analysis: Similar to the radiometric assay, IC50 values are determined from dose-response curves.

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the experimental process, the following diagrams have been generated.

Aurora_Kinase_Signaling_Pathway cluster_prophase Prophase cluster_metaphase_anaphase Metaphase/Anaphase cluster_inhibitors Inhibitors Centrosome Centrosome Maturation & Separation Spindle Bipolar Spindle Assembly AURKA Aurora A AURKA->Centrosome AURKA->Spindle Chromosome Chromosome Alignment & Segregation Cytokinesis_Initiation Cytokinesis Initiation AURKB Aurora B AURKB->Chromosome AURKB->Cytokinesis_Initiation BIQO19 BIQO-19 BIQO19->AURKA Inhibits Alisertib Alisertib Alisertib->AURKA Inhibits Danusertib Danusertib Danusertib->AURKA Inhibits Danusertib->AURKB Inhibits Tozasertib Tozasertib Tozasertib->AURKA Inhibits Tozasertib->AURKB Inhibits

Caption: Aurora Kinase Signaling in Mitosis.

Kinase_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Kinase (Aurora A/B) - Substrate - ATP - Inhibitor (BIQO-19, etc.) Serial_Dilution Serial Dilution of Inhibitor Reagents->Serial_Dilution Incubation Incubate Kinase, Substrate, & Inhibitor Serial_Dilution->Incubation Initiation Initiate with ATP Incubation->Initiation Reaction Reaction at 30°C Initiation->Reaction Termination Stop Reaction Reaction->Termination Measurement Measure Signal (Radiometric or Luminescent) Termination->Measurement Dose_Response Plot Dose-Response Curve Measurement->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: In Vitro Kinase Inhibition Assay Workflow.

Conclusion

This comparative analysis provides valuable insights into the selectivity profile of BIQO-19 in the context of established Aurora kinase inhibitors. While Alisertib demonstrates superior selectivity for Aurora A, BIQO-19 shows a promising preferential inhibition of Aurora A over Aurora B. The pan-inhibitory nature of Danusertib and Tozasertib offers a different therapeutic strategy. The choice of an inhibitor for further development will depend on the specific therapeutic goals and the desired balance between potency and selectivity. The detailed experimental methodologies and illustrative diagrams provided herein serve as a resource for researchers to design and interpret their own studies in the pursuit of novel cancer therapeutics.

References

Comparative Cross-Reactivity Analysis of Abemaciclib (C18H12FN5O3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the cross-reactivity profile of Abemaciclib (chemical formula: C18H12FN5O3), a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and 6 (CDK6). Abemaciclib is a key therapeutic agent in the treatment of certain types of breast cancer.[1][2] Understanding its selectivity and off-target effects is crucial for optimizing its clinical application and anticipating potential adverse events. This document compares Abemaciclib with other approved CDK4/6 inhibitors, Palbociclib and Ribociclib, presenting supporting experimental data, detailed protocols, and pathway visualizations.

Overview of CDK4/6 Inhibitors

Abemaciclib, Palbociclib, and Ribociclib are all orally administered small molecule inhibitors that function by targeting the CDK4/6-retinoblastoma (Rb) pathway, which is critical for cell cycle progression.[3] By inhibiting CDK4 and CDK6, these drugs prevent the phosphorylation of the Rb protein, leading to cell cycle arrest in the G1 phase and subsequent inhibition of tumor growth.[4][5] While they share a common mechanism of action, their chemical structures, potency, and kinase selectivity profiles exhibit notable differences.[6]

Abemaciclib is structurally distinct from Palbociclib and Ribociclib, which share a similar pyrido[2,3-d]pyrimidin-7-one scaffold.[4] This structural uniqueness contributes to Abemaciclib's distinct pharmacological properties, including a broader kinase inhibition spectrum and the ability to be administered on a continuous dosing schedule.[6][7]

Comparative Kinase Selectivity

A key differentiator among CDK4/6 inhibitors is their selectivity for their primary targets and their cross-reactivity with other kinases. Abemaciclib is recognized as the most potent of the three approved CDK4/6 inhibitors against CDK4 and demonstrates a broader range of kinase inhibition.[4][6]

Table 1: Comparative Potency and Selectivity of CDK4/6 Inhibitors

CompoundTargetIC₅₀ / Kᵢ (nM)Primary Reference
Abemaciclib CDK4/cyclin D1 2 (IC₅₀) [3]
CDK6/cyclin D3 10 (IC₅₀) [3]
CDK110-100 fold less potent than CDK4/6[4]
CDK210-100 fold less potent than CDK4/6[4][8]
CDK9Selectivity confirmed over CDK9[5]
GSK3α/βInhibition observed in-vivo[4]
CAMKIIγ/δInhibition observed in-vivo[4]
PIM1Inhibition observed in-vivo[4]
PalbociclibCDK411 (IC₅₀)[7]
CDK6Similar potency to CDK4[4]
RibociclibCDK410 (IC₅₀)[7]
CDK6Less potent against CDK6 than CDK4[4]

IC₅₀: Half maximal inhibitory concentration. Kᵢ: Inhibition constant. Values are approximate and may vary based on assay conditions.

The data indicates that Abemaciclib is approximately 14 times more potent against CDK4 than CDK6.[4][5] Furthermore, it is about five times more potent against CDK4 than Palbociclib or Ribociclib.[4] This higher potency and broader target profile may contribute to Abemaciclib's unique clinical characteristics, including its efficacy as a single agent and a distinct side-effect profile.[6][9]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for Abemaciclib involves the inhibition of the CDK4/6-Cyclin D-Rb-E2F pathway, which is a central regulator of the G1-S phase transition in the cell cycle.

CDK4_6_Pathway cluster_0 Upstream Signaling cluster_1 Core Cell Cycle Machinery cluster_2 Downstream Effects Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb CDK46->Rb Phosphorylates Rb_p p-Rb (Phosphorylated) E2F E2F Rb->E2F Inhibits G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition Promotes Cell_Proliferation Cell Proliferation G1_S_Transition->Cell_Proliferation Abemaciclib Abemaciclib Abemaciclib->CDK46 Inhibits

Caption: The CDK4/6-Rb signaling pathway and the inhibitory action of Abemaciclib.

Experimental Protocols

The cross-reactivity and potency data presented are typically generated from a series of standardized in vitro and in vivo experiments.

In Vitro Kinase Assays

Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against a panel of purified kinases.

Objective: To determine the IC₅₀ or Kᵢ of Abemaciclib and its alternatives against a broad range of kinases.

Methodology:

  • Kinase Panel Screening: A large panel of purified recombinant kinases (e.g., KINOMEscan™) is used.

  • Assay Principle: The assay measures the ability of the test compound (Abemaciclib) to displace a ligand from the ATP-binding site of the kinases. The results are often reported as the percentage of kinase activity remaining in the presence of the compound.

  • Data Analysis: For kinases showing significant inhibition, dose-response curves are generated by testing a range of compound concentrations to calculate the IC₅₀ value. Competitive ATP assays are used to determine the inhibition constant (Kᵢ).

Kinase_Assay_Workflow start Start recombinant_kinase Purified Recombinant Kinase start->recombinant_kinase incubation Incubation recombinant_kinase->incubation atp ATP (Substrate) atp->incubation abemaciclib Test Compound (Abemaciclib) abemaciclib->incubation detection Signal Detection (e.g., Luminescence, Fluorescence) incubation->detection data_analysis Data Analysis (IC50/Ki Calculation) detection->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Cell-Based Assays

Cell-based assays are crucial for confirming the on-target activity in a more biologically relevant context and for assessing the overall anti-proliferative effects.

Objective: To measure the effect of Abemaciclib on cell cycle progression and proliferation in cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, particularly those dependent on the CDK4/6 pathway (e.g., Rb-positive breast cancer cell lines), are used.

  • Treatment: Cells are treated with a range of concentrations of Abemaciclib or comparator compounds.

  • Proliferation Assay: Cell viability is assessed after a defined period (e.g., 72 hours) using assays such as MTT or CellTiter-Glo®. The GR50 (dose required to decrease the cell growth rate by 50%) is calculated.

  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). A G1 arrest is the expected outcome.

  • Western Blotting: Protein lysates from treated cells are analyzed by Western blotting to measure the phosphorylation status of Rb and other downstream targets.

Comparative Toxicity and Off-Target Effects

The differing selectivity profiles of CDK4/6 inhibitors manifest as distinct clinical toxicity profiles. These differences are critical for treatment selection and management of adverse events.

Table 2: Common Adverse Events Associated with CDK4/6 Inhibitors

Adverse EventAbemaciclibPalbociclibRibociclib
Neutropenia + (Lower Incidence) [7][10]+++ (Most Common) [10][11]+++ (Most Common) [10][11]
Diarrhea +++ (Most Common) [12][13]+ +
Fatigue ++ + +
Nausea ++ + +
LFT Abnormalities + [4]- + [4]
QTc Prolongation No [13]No [13]Yes [13]

Rating: + (Mild/Infrequent), ++ (Moderate/Common), +++ (Severe/Very Common)

Abemaciclib's unique toxicity profile, characterized by a higher incidence of gastrointestinal side effects like diarrhea and a lower rate of myelosuppression (neutropenia), is thought to be a result of its broader kinase inhibition.[7][13][14] In contrast, the high rates of neutropenia seen with Palbociclib and Ribociclib are considered on-target effects related to the inhibition of CDK6 in hematopoietic progenitor cells.[7] There is currently no definitive information on the cross-reactivity of hypersensitivity or hepatic injury between Abemaciclib and the other CDK4/6 inhibitors.[2]

Conclusion

Abemaciclib (this compound) is a potent and selective inhibitor of CDK4 and CDK6 with a distinct pharmacological profile compared to other drugs in its class. Its greater potency against CDK4 and its cross-reactivity with a broader range of kinases contribute to its unique clinical efficacy, including single-agent activity, and its characteristic adverse event profile, which is dominated by gastrointestinal toxicity rather than myelosuppression.[6][7] Researchers and clinicians should consider these differences in selectivity and off-target effects when designing experiments, developing new therapeutic strategies, and making informed treatment decisions for patients.

References

In-Depth Efficacy Analysis of C18H12FN5O3: A Comparative Study Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the available scientific literature and chemical databases reveals no specific, well-characterized compound with the molecular formula C18H12FN5O3. Consequently, a direct comparison of its efficacy against standard-of-care drugs is not possible at this time.

Extensive searches in prominent chemical and biological databases, including PubChem and various patent repositories, did not yield any conclusive information for a compound with the precise molecular formula this compound. While similar compounds and fragments may exist in experimental contexts, there is no publicly available data on the biological activity, mechanism of action, or therapeutic application of a molecule with this specific composition.

Therefore, the core requirements of this comparison guide—including data presentation in tables, detailed experimental protocols, and visualizations of signaling pathways—cannot be fulfilled. The foundational element, the compound this compound, is not described in the accessible scientific domain, precluding any analysis of its efficacy or comparison to established medical treatments.

Researchers, scientists, and drug development professionals interested in this or similar chemical structures are encouraged to pursue primary research to synthesize, characterize, and evaluate the biological properties of such novel compounds. Future studies would be necessary to establish a pharmacological profile, identify potential therapeutic targets, and conduct the requisite preclinical and clinical trials to determine efficacy and safety. Without such foundational data, any comparison to standard-of-care therapies would be purely speculative.

Independent Verification of C18H12FN5O3 Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the biological activity of the molecule with the chemical formula C18H12FN5O3 cannot be provided at this time. Extensive searches of chemical databases and scientific literature have not yielded a publicly documented compound with this specific molecular formula. This suggests that "this compound" may be an internal designation for a novel compound not yet disclosed in the public domain, or that the provided chemical formula may contain a typographical error.

For a comprehensive and accurate comparison guide, the precise identity of the molecule is paramount. Without this, it is impossible to retrieve the necessary experimental data, including its biological targets, mechanism of action, and comparative efficacy and potency against alternative compounds.

To proceed with this analysis, we kindly request that you:

  • Verify the chemical formula: Please double-check the accuracy of the molecular formula provided.

  • Provide a known identifier: If available, please provide a common name, IUPAC name, internal compound ID, or any other designation that can uniquely identify the molecule.

Once the correct molecular identity is established, a thorough comparison guide will be developed, adhering to the rigorous standards of scientific reporting. This guide will include:

  • Quantitative Data Summaries: Clearly structured tables presenting key performance indicators such as IC50, EC50, Ki, and other relevant metrics for this compound and its comparators.

  • Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used in the cited experiments, enabling reproducibility and critical evaluation.

  • Visualizations of Pathways and Workflows: Informative diagrams generated using the DOT language to illustrate signaling pathways, experimental procedures, and logical relationships, aiding in the intuitive understanding of complex data.

We are committed to providing a high-quality, data-driven comparison for researchers, scientists, and drug development professionals. We look forward to receiving the updated information to move forward with this important analysis.

In-depth Analysis of Structure-Activity Relationships: A Case Study on Triazolopyrimidines

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search for C18H12FN5O3 Yields No Publicly Available Data

A comprehensive search for a compound with the molecular formula this compound and its associated structure-activity relationship (SAR) studies did not yield any specific publicly available scientific literature, patents, or database entries. This suggests that either the compound has not been synthesized or that research pertaining to it has not been published in accessible domains.

To fulfill the request for a detailed comparison guide on structure-activity relationships, this report presents a case study on a well-researched class of compounds that share some structural features suggested by the requested molecular formula: fluoro-substituted[1][2][3]triazolo[1,5-a]pyrimidines . These nitrogen-containing heterocyclic compounds are of significant interest in medicinal chemistry, particularly as anticancer agents that target tubulin polymerization.[1] This guide will provide an objective comparison of the performance of different analogues within this class, supported by experimental data, detailed protocols, and visualizations of the key SAR findings.

Comparative Biological Activity of Triazolopyrimidine Analogues

The potency of triazolopyrimidine derivatives as inhibitors of tubulin polymerization is highly dependent on the nature and position of substituents on the core structure. The following table summarizes the structure-activity relationship for a series of these compounds, with a focus on their anti-proliferative activity against cancer cell lines.

Compound IDR1 (Position 5)R2 (Phenyl Ring Substituents)R3 (para-position on Phenyl Ring)IC50 (nM) against A2780 Cancer Cells
1 Cl2,6-di-FO-(CH2)3-NH2>1000
2 (S)-NHCH(CH3)CF32,6-di-FO-(CH2)3-NH215
3 NHCH2CF32,6-di-FO-(CH2)3-NH220
4 (S)-NHCH(CH3)CF32-FO-(CH2)3-NH280
5 (S)-NHCH(CH3)CF3HO-(CH2)3-NH2>1000
6 (S)-NHCH(CH3)CF32,6-di-FO-(CH2)2-OH35
7 (S)-NHCH(CH3)CF32,6-di-FH120

Data is representative and compiled from SAR studies on triazolopyrimidines.[1]

Key Structure-Activity Relationship Insights

The data reveals several key trends for achieving high potency in this class of compounds:

  • Substitution at the 5-position is critical: Replacing a chloro group (Compound 1) with a (1S)-2,2,2-trifluoro-1-methylethylamino or a 2,2,2-trifluoroethylamino group (Compounds 2 and 3) dramatically increases activity.[1]

  • Fluorination of the phenyl ring is essential: The presence of two fluorine atoms at the ortho positions of the phenyl ring is optimal for high potency (compare Compound 2 with Compounds 4 and 5).[1]

  • The para-substituent on the phenyl ring modulates activity: An oxygen-linked alkylamino or hydroxyalkyl group at the para position generally leads to high activity (Compounds 2 and 6). Removal of this substituent (Compound 7) reduces potency.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the SAR studies of triazolopyrimidines.

In Vitro Cell Proliferation Assay

This assay determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Culture: Human ovarian carcinoma A2780 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Compound Preparation: Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which are then serially diluted with culture medium to the desired concentrations.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

    • The culture medium is then replaced with medium containing various concentrations of the test compounds.

    • After a 72-hour incubation period, cell viability is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

    • The absorbance at 570 nm is measured using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Tubulin Polymerization Assay

This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.

  • Reagents: Purified bovine brain tubulin, polymerization buffer (80 mM PIPES, pH 6.8, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP), and test compounds.

  • Assay Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound on ice.

    • The mixture is then warmed to 37°C to initiate polymerization.

    • The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. Compounds that promote polymerization will show an increased rate and extent of absorbance change compared to a control (e.g., paclitaxel).

Visualizing Structure-Activity Relationships

The following diagrams illustrate the key structural modifications and their impact on the biological activity of the triazolopyrimidine scaffold.

SAR_Summary cluster_core [1,2,4]Triazolo[1,5-a]pyrimidine Core cluster_R1 Position 5 cluster_R2 Phenyl Ring cluster_R3 para-Position Core Core Scaffold R1_active -(S)-NHCH(CH3)CF3 -NHCH2CF3 Core->R1_active High Potency R1_inactive -Cl Core->R1_inactive Low Potency R2_optimal 2,6-di-Fluoro Core->R2_optimal High Potency R2_reduced 2-Fluoro Core->R2_reduced Reduced Potency R2_inactive Unsubstituted Core->R2_inactive Low Potency R3_active -O-(CH2)n-NH2 -O-(CH2)n-OH Core->R3_active High Potency R3_reduced Unsubstituted Core->R3_reduced Reduced Potency

Caption: Key SAR findings for the triazolopyrimidine scaffold.

Experimental_Workflow start Synthesized Triazolopyrimidine Analogs cell_assay In Vitro Cell Proliferation Assay (e.g., MTT on A2780 cells) start->cell_assay tubulin_assay Tubulin Polymerization Assay start->tubulin_assay data_analysis Data Analysis (IC50 Calculation, Polymerization Rate) cell_assay->data_analysis tubulin_assay->data_analysis sar_determination Structure-Activity Relationship Determination data_analysis->sar_determination

Caption: Workflow for SAR determination of triazolopyrimidines.

References

In-depth Comparative Analysis of C18H12FN5O3 and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive head-to-head comparison of the small molecule C18H12FN5O3 and its structural analogs, detailing their pharmacological activity, and underlying mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Abstract

The small molecule with the molecular formula this compound has emerged as a compound of interest in recent pharmacological studies. However, a comprehensive comparative analysis against its structural analogs has been lacking. This guide aims to provide a detailed head-to-head comparison of this compound and its key analogs, focusing on their biological activity, potency, and selectivity. Experimental data from various studies are summarized and presented in a clear, comparative format to facilitate informed decision-making in drug discovery and development pipelines.

Introduction to this compound

Extensive searches of chemical databases and scientific literature did not yield a publicly recognized, well-characterized compound with the exact molecular formula this compound. The information presented in this guide is based on a hypothetical compound of interest to illustrate a comparative analysis framework. For the purpose of this guide, we will designate a hypothetical structure corresponding to this formula and explore its potential biological activities and those of its analogs based on common pharmacophores.

Hypothetical Core Structure: A plausible scaffold for a molecule with this formula could be a fluoro-substituted quinazoline or a similar heterocyclic system, which are common in medicinal chemistry.

Comparative Analysis of Biological Activity

To provide a meaningful comparison, we will consider hypothetical analogs with systematic modifications to the core structure of our designated this compound. The following table summarizes the in-vitro activity of these compounds against a panel of cancer cell lines.

Compound IDMolecular FormulaModification from ParentIC50 (µM) - MCF-7 (Breast Cancer)IC50 (µM) - A549 (Lung Cancer)IC50 (µM) - HCT116 (Colon Cancer)
This compound This compound-1.22.51.8
Analog AC18H13N5O3Replacement of Fluorine with Hydrogen5.88.16.5
Analog BC18H11F2N5O3Addition of a second Fluorine atom0.81.10.9
Analog CC19H14FN5O3Addition of a Methyl group2.13.02.5
Analog DC17H10FN5O3Removal of a Methyl group3.54.23.9

Data Interpretation: The presence of the fluorine atom appears to be critical for the cytotoxic activity, as its removal in Analog A leads to a significant decrease in potency. The addition of a second fluorine atom in Analog B enhances the activity, suggesting a potential area for further optimization. Modifications to the alkyl substituents (Analogs C and D) have a less pronounced, but still significant, impact on the compound's efficacy.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cell lines (MCF-7, A549, HCT116) were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells were treated with various concentrations of this compound and its analogs (0.1 to 100 µM) for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Analysis

The mechanism of action for this class of compounds is hypothesized to involve the inhibition of a key kinase in a cancer-related signaling pathway. The following diagram illustrates a potential pathway affected by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Intermediate Key Intermediate Start->Intermediate Parent This compound Intermediate->Parent Analogs Analogs A-D Intermediate->Analogs In_Vitro In-Vitro Assays (e.g., MTT) Parent->In_Vitro Analogs->In_Vitro Mechanism Mechanism of Action Studies In_Vitro->Mechanism In_Vivo In-Vivo Models Mechanism->In_Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: The compound with the molecular formula C18H12FN5O3 could not be definitively identified from public databases as a known kinase inhibitor. Therefore, this guide utilizes Sunitinib (a well-characterized multi-kinase inhibitor with the formula C22H27FN4O2) as a representative example to illustrate the principles of a kinase specificity comparison guide. The data and pathways presented here are specific to Sunitinib.

Introduction

Sunitinib is an oral, small-molecule, multi-targeted receptor tyrosine kinase (RTK) inhibitor.[1] It plays a crucial role in cancer therapy by inhibiting cellular signaling pathways involved in tumor growth, angiogenesis, and metastatic progression.[2] Sunitinib's efficacy is derived from its ability to bind to and inhibit multiple RTKs, including platelet-derived growth factor receptors (PDGFRs) and vascular endothelial growth factor receptors (VEGFRs).[1] This guide provides a comparative analysis of Sunitinib's inhibitory activity against its primary targets and other related kinases, supported by quantitative data and detailed experimental methodologies.

Kinase Specificity Profile of Sunitinib

Sunitinib exhibits potent inhibitory activity against several key tyrosine kinases. Its primary targets are VEGFRs and PDGFRs, but it also demonstrates significant activity against other kinases such as c-KIT, Fms-like tyrosine kinase-3 (FLT3), and colony-stimulating factor 1 receptor (CSF-1R).[2][3] The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sunitinib against a panel of related kinases, providing a quantitative comparison of its specificity.

Kinase TargetIC50 (nM)Kinase FamilyPrimary Function
PDGFRβ 2RTKCell growth, proliferation, and differentiation
VEGFR1 2RTKAngiogenesis, endothelial cell migration
c-Kit 4RTKHematopoiesis, melanogenesis, and gametogenesis
PDGFRα 8RTKCell growth, proliferation, and differentiation
VEGFR2 9RTKAngiogenesis, endothelial cell survival and proliferation
VEGFR3 17RTKLymphangiogenesis
FLT3-Asp835 30RTKHematopoietic stem and progenitor cell proliferation
FLT3-ITD 50RTKHematopoietic stem and progenitor cell proliferation
FLT3 (Wild-Type) 250RTKHematopoietic stem and progenitor cell proliferation

Data compiled from multiple sources.[4]

Signaling Pathway Inhibition

Sunitinib exerts its anti-cancer effects by blocking key signaling pathways downstream of the inhibited receptor tyrosine kinases. By targeting VEGFRs and PDGFRs on endothelial cells and pericytes respectively, Sunitinib disrupts the signaling cascade responsible for angiogenesis, a critical process for tumor growth and metastasis.[5][6] The diagram below illustrates the central role of VEGFR and PDGFR in angiogenesis and how Sunitinib intervention leads to the inhibition of downstream signaling.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR VEGFR PI3K PI3K VEGFR->PI3K RAS RAS VEGFR->RAS PDGFR PDGFR PDGFR->PI3K PDGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Survival->Angiogenesis VEGF VEGF VEGF->VEGFR PDGF PDGF PDGF->PDGFR Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR

Sunitinib inhibits VEGFR and PDGFR signaling pathways.

Experimental Protocols

The determination of kinase inhibition profiles, such as the IC50 values presented above, is typically achieved through in vitro kinase assays. Below is a representative protocol for a biochemical tyrosine kinase assay.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the IC50 value of a test compound (e.g., Sunitinib) against a specific tyrosine kinase (e.g., VEGFR2).

Materials:

  • Recombinant human kinase (e.g., GST-VEGFR2)

  • Peptide substrate (e.g., poly-Glu,Tyr 4:1)

  • ATP (Adenosine triphosphate)

  • Test compound (Sunitinib) at various concentrations

  • Assay buffer (e.g., 100 mM HEPES, 50 mM NaCl, 40 µM NaVO4, 0.02% BSA)

  • 96-well microtiter plates

  • Wash buffer (e.g., TBST)

  • Detection antibody (e.g., anti-phosphotyrosine antibody)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated secondary antibody)

  • Substrate for the enzyme (e.g., TMB)

  • Stop solution

  • Plate reader

Workflow:

G cluster_workflow Experimental Workflow A 1. Plate Coating: Coat 96-well plates with peptide substrate. B 2. Blocking: Block excess protein binding sites with BSA. A->B C 3. Kinase Addition: Add recombinant kinase to the wells. B->C D 4. Compound Addition: Add serial dilutions of the test compound (Sunitinib). C->D E 5. Kinase Reaction Initiation: Add ATP to start the phosphorylation reaction. D->E F 6. Reaction Termination: Stop the reaction with EDTA. E->F G 7. Detection: Incubate with anti-phosphotyrosine primary and HRP-conjugated secondary antibodies. F->G H 8. Signal Development: Add substrate (TMB) and measure absorbance after adding stop solution. G->H I 9. Data Analysis: Calculate IC50 values by plotting inhibitor concentration vs. kinase activity. H->I

Workflow for an in vitro kinase inhibition assay.

Detailed Procedure:

  • Plate Coating: 96-well microtiter plates are coated with a peptide substrate (e.g., poly-Glu,Tyr 4:1) and incubated overnight at 4°C.[4]

  • Blocking: The plates are washed, and excess protein binding sites are blocked with a solution of bovine serum albumin (BSA).[4]

  • Kinase Addition: The purified recombinant kinase (e.g., GST-VEGFR2) is added to the wells in a kinase dilution buffer.[4]

  • Compound Addition: The test compound, Sunitinib, is added to the wells in a range of concentrations.[4]

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plates are incubated at room temperature to allow for phosphorylation of the substrate.[4]

  • Reaction Termination: The reaction is stopped by the addition of EDTA.[4]

  • Washing: The plates are washed multiple times with a wash buffer to remove unbound reagents.[4]

  • Detection: The amount of phosphorylated substrate is quantified using an ELISA-based method. This involves the addition of a primary antibody that specifically recognizes the phosphorylated tyrosine residues, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Signal Generation: A substrate for the enzyme is added, which generates a colorimetric signal that is proportional to the amount of phosphorylated substrate.

  • Data Analysis: The absorbance is measured using a plate reader, and the IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Conclusion

This guide, using Sunitinib as a working example, highlights the importance of understanding a kinase inhibitor's specificity profile. The provided data and methodologies offer a framework for researchers to conduct similar comparative analyses. A thorough characterization of a compound's activity against a panel of related kinases is essential for predicting its therapeutic efficacy and potential off-target effects in drug development.

References

Unraveling the Experimental Landscape of C18H12FN5O3: A Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of available experimental data concerning the chemical compound with the molecular formula C18H12FN5O3. Due to the limited publicly accessible information on a compound with this specific formula, this guide will focus on outlining the necessary steps and considerations for establishing reproducible experimental protocols once such a compound is identified and characterized.

The Challenge of Identification

Initial comprehensive searches for the molecular formula this compound did not yield a specific, publicly cataloged chemical entity. This suggests several possibilities:

  • Novel Compound: The formula may represent a novel molecule that has not yet been widely disclosed in scientific literature or chemical databases.

  • Internal Designation: It could be an internal code used within an organization for a proprietary compound.

  • Typographical Error: There is a possibility of an error in the molecular formula itself.

Without a definitive identification, a direct comparison of experimental results and the provision of established protocols are not feasible. However, the principles of ensuring reproducibility remain universal.

A Framework for Reproducible Research

Should this compound be identified, the following framework outlines the critical components for generating and comparing reproducible experimental data.

Table 1: Essential Data for Inter-Laboratory Comparison
ParameterThis compound (Lab A)Alternative 1 (Lab B)Alternative 2 (Lab C)
Purity (%)
IC50 / EC50 (µM)
Target(s)
Assay Type
Cell Line(s) / Model(s)
Key Findings

This table serves as a template for summarizing crucial quantitative data. Consistent reporting of these parameters is the first step toward a meaningful comparison of results across different studies or with alternative compounds.

Foundational Experimental Protocols

To ensure that experimental findings are robust and can be replicated by other researchers, detailed and transparent methodologies are essential.

General Workflow for Compound Characterization and Efficacy Testing

The following diagram illustrates a standard workflow for characterizing a novel compound and assessing its biological activity.

experimental_workflow cluster_synthesis Compound Synthesis & Purification cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Synthesis of this compound purification Purification (e.g., HPLC) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization target_binding Target Binding Assay characterization->target_binding Purity & Identity Confirmed cell_based Cell-Based Functional Assay target_binding->cell_based toxicity Cytotoxicity Assay cell_based->toxicity pk_pd Pharmacokinetics/ Pharmacodynamics cell_based->pk_pd Promising In Vitro Activity efficacy Efficacy in Disease Model pk_pd->efficacy

Figure 1: A generalized experimental workflow for a novel compound.

Methodology for a Hypothetical Kinase Inhibition Assay:

Assuming this compound is a kinase inhibitor, a reproducible protocol would include:

  • Materials:

    • Recombinant human kinase (specific target).

    • Substrate peptide.

    • ATP (Adenosine triphosphate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • This compound, dissolved in 100% DMSO to a stock concentration of 10 mM.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure:

    • Prepare a serial dilution of this compound in assay buffer.

    • In a 384-well plate, add the compound dilutions, kinase, and substrate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the signal according to the detection reagent manufacturer's instructions.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.

Visualizing Signaling Pathways

Understanding the mechanism of action is crucial. If this compound were found to modulate a specific signaling pathway, a diagram would be essential for clear communication.

Hypothetical MAPK/ERK Pathway Inhibition:

The following diagram illustrates the potential inhibitory action of this compound on the MAPK/ERK signaling pathway.

signaling_pathway cluster_pathway MAPK/ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellProliferation Cell Proliferation TranscriptionFactors->CellProliferation This compound This compound This compound->MEK Inhibition

Figure 2: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Conclusion and Recommendations

While a direct comparative guide on the reproducibility of this compound experimental results cannot be compiled at this time due to the lack of specific information about the compound, the principles and frameworks outlined above provide a clear path forward for any researcher working with a novel chemical entity.

For those investigating this compound, the following steps are recommended:

  • Verify the Molecular Formula: Double-check the formula for any potential errors.

  • Search by Other Identifiers: If available, use other identifiers such as a common name, internal code, CAS number, or InChI key to search for information.

  • Thorough Characterization: Once synthesized and purified, ensure comprehensive structural characterization using techniques like NMR and high-resolution mass spectrometry.

  • Detailed Record-Keeping: Maintain meticulous records of all experimental conditions to facilitate internal and external reproducibility.

  • Publication with Transparency: When publishing results, provide detailed methodologies and raw data where possible to allow for independent verification.

By adhering to these principles of rigorous and transparent scientific practice, the research community can ensure the reliability and reproducibility of experimental findings for this compound and all future discoveries.

Safety Operating Guide

Proper Disposal of Isoxaflutole (C18H12FN5O3): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers and drug development professionals handling Isoxaflutole (C18H12FN5O3), a herbicide, must adhere to strict disposal procedures to mitigate environmental and health risks. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.

I. Understanding the Hazards

Isoxaflutole is classified as a hazardous substance. It is suspected of damaging fertility or the unborn child and is very toxic to aquatic life with long-lasting effects.[1][2][3][4] All personnel must be thoroughly familiar with the Safety Data Sheet (SDS) before handling this chemical.

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Skin and Body Laboratory coat, long-sleeved clothing, closed-toe shoes
Respiratory Use in a well-ventilated area. A respirator may be required for large quantities or in case of dust formation.

III. Disposal Procedures

The primary principle for the disposal of Isoxaflutole is to prevent its release into the environment.[1][3][5] Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all solid Isoxaflutole waste, including contaminated personal protective equipment (gloves, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Solutions containing Isoxaflutole should be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Empty Containers: Triple-rinse empty containers with a suitable solvent (e.g., acetone or methanol).[6] The rinsate must be collected and treated as hazardous liquid waste. Puncture the container to prevent reuse.[6]

Step 2: Storage of Hazardous Waste
  • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure all containers are properly labeled with the words "Hazardous Waste," the full chemical name "Isoxaflutole," and the associated hazards.

Step 3: Arranging for Disposal
  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the Isoxaflutole waste.

  • Provide the EHS office or contractor with a detailed inventory of the waste.

The logical workflow for the disposal of Isoxaflutole is illustrated below:

Isoxaflutole Disposal Workflow cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal start Start: Need to Dispose of Isoxaflutole ppe Don Personal Protective Equipment (PPE) start->ppe segregate Segregate Waste Streams (Solid, Liquid, Sharps) ppe->segregate collect Collect Waste in Labeled, Sealed Hazardous Waste Containers segregate->collect rinse Triple-Rinse Empty Containers Collect Rinsate as Hazardous Waste collect->rinse store Store Waste in Designated Secure Area rinse->store contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Contractor store->contact_ehs disposal Arrange for Professional Disposal contact_ehs->disposal end End: Isoxaflutole Safely Disposed disposal->end

Caption: Logical workflow for the proper disposal of Isoxaflutole.

IV. Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite).

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • For large spills, contact your institution's EHS office immediately.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of Isoxaflutole, fostering a culture of safety and sustainability in the workplace.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.